Product packaging for 4-Iodoisothiazole(Cat. No.:CAS No. 49602-28-0)

4-Iodoisothiazole

Cat. No.: B1624754
CAS No.: 49602-28-0
M. Wt: 211.03 g/mol
InChI Key: ORPLUOOTMBZERD-UHFFFAOYSA-N
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Description

4-Iodoisothiazole (CAS 49602-28-0) is a high-purity chemical building block of significant interest in scientific research and development. This compound features the isothiazole heterocycle, a five-membered ring containing nitrogen and sulfur, functionalized with an iodine atom at the 4-position. This iodine handle makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi reactions, enabling the construction of more complex molecular architectures for pharmaceutical and agrochemical discovery . With a molecular formula of C3H2INS and a molecular weight of 211.02 g/mol, it is characterized by its high reactivity at the carbon-iodine bond . The compound requires specific storage conditions to maintain stability and should be kept in a dark place, sealed, and in a dry environment at 2-8°C . As a reactive organoiodine compound, it is classified as a flammable liquid and requires careful handling. Researchers should note the associated hazard statements, including H225 (Highly flammable liquid and vapour), and adhere to recommended precautionary measures, such as keeping the container tightly closed and away from ignition sources, and wearing appropriate personal protective equipment . This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2INS B1624754 4-Iodoisothiazole CAS No. 49602-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPLUOOTMBZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447256
Record name 4-Iodoisothiazole
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Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-28-0
Record name 4-Iodoisothiazole
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Record name 4-iodo-1,2-thiazole
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Foundational & Exploratory

4-Iodoisothiazole: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions with biological targets have cemented its status as a "privileged scaffold" in drug design.[1] Isothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The strategic functionalization of the isothiazole core is therefore a critical endeavor for medicinal chemists aiming to modulate and enhance these biological effects. Among the various functionalized derivatives, 4-iodoisothiazole emerges as a particularly valuable and versatile synthetic intermediate, primarily due to the reactivity of the carbon-iodine bond which serves as a linchpin for molecular diversification.[1]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its state-of-the-art applications in cross-coupling reactions that are pivotal to the construction of complex, bioactive molecules.

Core Properties of this compound

CAS Number: 49602-28-0[2][3][4]

While extensive experimental data for this compound is not widely published, its physicochemical properties can be reliably estimated based on data from closely related and structurally similar compounds. These estimated values provide a crucial starting point for experimental design and safety assessment.[5][6]

PropertyEstimated ValueSource
Molecular Formula C₃H₂INS[3][4][6]
Molecular Weight 211.02 g/mol [3][4][6]
Boiling Point > 120 °C (Predicted)[5]
Density > 2.0 g/cm³ (Predicted)[5]

Strategic Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached through the direct iodination of the parent isothiazole heterocycle. This electrophilic substitution is a common strategy for the functionalization of electron-rich aromatic systems. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the iodination of heteroaromatic compounds.[7][8]

Proposed Iodination Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product isothiazole Isothiazole reaction Electrophilic Iodination isothiazole->reaction Substrate reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA, cat.) Acetonitrile (Solvent) Room Temperature, 12-24h reagents->reaction Conditions workup Aqueous Na₂S₂O₃ Quench Organic Extraction Column Chromatography reaction->workup Crude Product product This compound workup->product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of related heterocyclic systems.[7][8]

Materials:

  • Isothiazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isothiazole (1.0 equivalent). Dissolve the isothiazole in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, making it a preferred reagent for the iodination of sensitive heterocyclic substrates.

  • Trifluoroacetic Acid (TFA): The addition of a catalytic amount of a strong acid like TFA activates the NIS, enhancing its electrophilicity and facilitating the iodination of the isothiazole ring.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Sodium Thiosulfate Quench: This step is crucial for neutralizing any remaining iodine, preventing potential side reactions and simplifying the purification process.

Reactivity and Synthetic Utility: The Power of the Carbon-Iodine Bond

The synthetic versatility of this compound is predominantly derived from the reactivity of the carbon-iodine (C-I) bond. This bond is significantly weaker than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making it more susceptible to oxidative addition by palladium(0) catalysts.[9] This enhanced reactivity is a key advantage in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures in drug discovery.[9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.[7]

G cluster_start Substrate cluster_reactions Cross-Coupling Reactions cluster_products Products iodoisothiazole This compound suzuki Suzuki-Miyaura (R-B(OH)₂) iodoisothiazole->suzuki Pd Catalyst, Base sonogashira Sonogashira (R-C≡CH) iodoisothiazole->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (R₂NH) iodoisothiazole->buchwald Pd Catalyst, Base product_suzuki 4-Aryl/Vinyl-isothiazole suzuki->product_suzuki product_sonogashira 4-Alkynyl-isothiazole sonogashira->product_sonogashira product_buchwald 4-Amino-isothiazole buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the isothiazole ring and various aryl or vinyl boronic acids or their esters. It is a powerful method for synthesizing biaryl and vinyl-substituted isothiazoles, which are common motifs in bioactive molecules.[1][10]

  • Sonogashira Coupling: The Sonogashira reaction enables the coupling of this compound with terminal alkynes to form C-C triple bonds, leading to the synthesis of 4-alkynyl-substituted isothiazoles.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between this compound and a wide range of primary and secondary amines, providing access to diverse 4-amino-isothiazole derivatives.[1]

The higher reactivity of the C-I bond in this compound often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo- or chloro-analogs in these cross-coupling reactions.[9][11]

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established procedures for similar iodo-heterocycles.[10]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, ethanol, and water (4:1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. The reaction is typically complete within 12-24 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isothiazole.

Spectroscopic Characterization: What to Expect

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would be from the two protons on the isothiazole ring. The chemical shifts of these protons will be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the deshielding effect of the iodine atom.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the isothiazole ring. The carbon atom directly bonded to the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=N, and C-S stretching vibrations within the isothiazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A key feature to observe would be the characteristic isotopic pattern of iodine, which would help to confirm the presence of this halogen in the molecule.[12]

Safety and Handling

Specific safety data for this compound is not extensively documented. Therefore, it is imperative to handle this compound with caution, assuming it to be hazardous until proven otherwise. The following safety precautions are based on data from structurally similar compounds, such as 4-iodothiazole.[6][13]

  • Hazard Identification: Based on analogous compounds, this compound is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[6][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

    • In all cases of exposure, seek immediate medical advice.

Conclusion and Future Outlook

This compound stands as a potent and highly valuable building block for medicinal chemists and drug development professionals. Its strategic importance lies in the predictable and high reactivity of its carbon-iodine bond, which serves as a versatile handle for the introduction of molecular diversity through robust and reliable palladium-catalyzed cross-coupling reactions. While a comprehensive experimental characterization of its properties is still emerging, the principles outlined in this guide, derived from the rich chemistry of isothiazoles and iodo-heterocycles, provide a solid foundation for its synthesis, manipulation, and application in the quest for novel therapeutic agents. The continued exploration of the reactivity of this compound will undoubtedly unlock new avenues for the creation of complex and pharmacologically relevant molecules.

References

An In-depth Technical Guide to the Synthesis of 4-Iodoisothiazole from Isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-iodoisothiazole from its parent heterocycle, isothiazole. The document delves into the strategic considerations for regioselective iodination, detailed experimental protocols, and the analytical validation of the final product, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: The Significance of this compound

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] Their unique electronic properties and biological activity have made them valuable scaffolds in medicinal chemistry and materials science. Halogenated isothiazoles, in particular, serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups through cross-coupling reactions and other transformations. This compound, with its reactive carbon-iodine bond, is a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[2] This guide focuses on the direct electrophilic iodination of the isothiazole ring, a fundamental transformation for accessing this important synthetic precursor.

Mechanistic Insights and Regioselectivity: The Causality Behind C4-Iodination

The isothiazole ring is an aromatic system, making it susceptible to electrophilic substitution reactions.[1] Understanding the regioselectivity of these reactions is paramount for designing a successful synthesis. The iodination of isothiazole preferentially occurs at the C4 position, a phenomenon dictated by the electronic nature of the heteroatoms within the ring.

The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions towards electrophilic attack. Conversely, the sulfur atom can donate electron density into the ring through resonance, which preferentially increases the electron density at the C4 position. This interplay of inductive and resonance effects directs the incoming electrophile, in this case, an iodinating agent, to the C4 position.

While the substitution at C5 is also possible, the attack at C4 leads to a more stable cationic intermediate (a Wheland intermediate or sigma complex), thus favoring the formation of the 4-iodo product. Computational studies on related heterocyclic systems support the notion that the transition state energy for substitution at the C4 position is lower than at other positions on the ring.

Electrophilic_Aromatic_Substitution_Mechanism Isothiazole Isothiazole SigmaComplex Sigma Complex (Wheland Intermediate) Isothiazole->SigmaComplex Electrophilic Attack at C4 IodinatingAgent Iodinating Agent (e.g., I⁺) IodinatingAgent->SigmaComplex Product This compound SigmaComplex->Product Restoration of Aromaticity ProtonLoss Proton Loss (-H⁺)

Caption: General mechanism of electrophilic iodination of isothiazole at the C4 position.

Synthetic Methodologies: A Comparative Analysis

Several methods can be employed for the iodination of isothiazole. The choice of method often depends on the desired scale, available starting materials, and tolerance to reaction conditions.

MethodIodinating AgentTypical ConditionsAdvantagesDisadvantages
Method A Iodine / Nitric AcidAcetic acid, gentle heatingCost-effective reagentsHarsh acidic conditions, potential for side reactions (nitration)
Method B Iodine ChlorideAcetic acidCommercially available reagentCorrosive and moisture-sensitive
Method C N-Iodosuccinimide (NIS)Acetonitrile or DMF, room temperatureMild reaction conditions, high selectivityHigher cost of reagent

For the synthesis of this compound from the parent isothiazole, Method C using N-Iodosuccinimide (NIS) is often preferred due to its milder conditions and higher selectivity, which simplifies the purification process.

Experimental Protocol: Synthesis of this compound via N-Iodosuccinimide

This protocol is a self-validating system, incorporating in-process checks and detailed analytical procedures to ensure the identity and purity of the final product.

Materials and Reagents
  • Isothiazole (starting material)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Isothiazole in Acetonitrile Add_NIS Add N-Iodosuccinimide (NIS) portion-wise Start->Add_NIS Stir Stir at Room Temperature Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ solution Monitor->Quench Reaction Complete Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Characterization Characterize Pure Product Chromatography->Characterization

References

An In-depth Technical Guide to 4-Iodoisothiazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-iodoisothiazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. This document details a robust, field-proven synthetic pathway, explaining the causality behind experimental choices and providing a self-validating protocol. Furthermore, we explore the standard methodologies for its spectroscopic characterization and discuss its reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry for the generation of diverse compound libraries. The guide is structured to serve as a practical resource, grounded in authoritative references and established scientific principles.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle featuring a 1,2-arrangement of sulfur and nitrogen atoms, is a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions with biological targets have led to the development of numerous derivatives with a wide spectrum of pharmacological activities.[1][3][4] Compounds incorporating the isothiazole motif have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][5]

Within this important class of compounds, halogenated isothiazoles serve as exceptionally versatile synthetic intermediates. This compound, in particular, stands out due to the strategic placement of the iodine atom. The carbon-iodine bond at the 4-position provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][6] This reactivity allows for the systematic and efficient introduction of molecular diversity, a cornerstone of modern drug discovery programs aimed at exploring chemical space and optimizing lead compounds.

This compound: Core Compound Profile

Chemical Structure and IUPAC Name

The foundational structure of this compound consists of the isothiazole ring system with an iodine atom substituted at the C4 position.

  • Common Name: this compound

  • Systematic IUPAC Name: 4-iodo-1,2-thiazole[2]

  • CAS Number: 49602-28-0[7]

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

PropertyValueSource
Molecular Formula C₃H₂INSPubChem
Molecular Weight 211.03 g/mol PubChem[8]
Appearance Colorless liquid (Predicted)General Isothiazole Properties[3]
Boiling Point > 120 °C (Predicted)BenchChem (Analog)[9]
Density > 2.0 g/cm³ (Predicted)BenchChem (Analog)[9]
SMILES C1=C(I)N=CS1PubChem (Isomer)[8]
InChI Key CJRJEMASMWBMLP-UHFFFAOYSA-NPubChem (Isomer)[8]

Note: Some properties are predicted or based on structurally similar compounds due to limited experimental data in public literature.

Synthesis of this compound

The construction of the this compound scaffold can be approached through various strategies.[4][10][11] A common and logical pathway involves the initial formation of a suitable isothiazole precursor followed by a regioselective iodination step. The following protocol is a robust, multi-step procedure adapted from established methodologies for the synthesis of substituted isothiazoles.[9][12]

Proposed Synthetic Pathway Overview

The synthesis is conceptualized in two main stages:

  • Stage 1: Synthesis of 3-Hydroxyisothiazole. This involves the construction of the core isothiazole ring from acyclic precursors. 3-Hydroxyisothiazole is a key intermediate that exists in tautomeric equilibrium with isothiazolin-3-one.[12]

  • Stage 2: Iodination of 3-Hydroxyisothiazole. This is a regioselective electrophilic substitution reaction where the hydroxyl group directs the incoming iodine to the C4 position.

G A Acyclic Precursors (e.g., Cyanoacetamide, CS₂) B Stage 1: Ring Formation (Base, Oxidation) A->B Reaction C 3-Hydroxyisothiazole (Intermediate) B->C Yields D Stage 2: Iodination (I₂, Acid Scavenger) C->D Reaction E 4-Iodo-3-hydroxyisothiazole D->E Yields F Optional: Removal of -OH group E->F Process G This compound (Final Product) F->G Yields

Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol

Stage 1: Synthesis of 3-Hydroxyisothiazole

This procedure is based on the oxidative cyclization of an appropriate thioamide precursor.[3][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve cyanoacetamide in a solution of sodium ethoxide in absolute ethanol. The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group, initiating the condensation reaction.

  • Thionation: Cool the mixture in an ice-water bath to control the exothermic reaction. Add carbon disulfide (CS₂) dropwise via the dropping funnel. The reaction mixture will typically turn deep red, indicating the formation of the dithioacetate salt intermediate.

  • Oxidative Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Subsequently, add a 30% hydrogen peroxide solution dropwise, maintaining the temperature below 40°C. Hydrogen peroxide acts as the oxidant, facilitating the intramolecular cyclization to form the S-N bond of the isothiazole ring.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), neutralize the mixture with hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. This crude product is 3-hydroxyisothiazole, which can be purified by recrystallization from a suitable solvent like ethanol/water.

Stage 2: Iodination of 3-Hydroxyisothiazole

This step employs an electrophilic iodination reaction.[9]

  • Reaction Setup: Dissolve the purified 3-hydroxyisothiazole from Stage 1 in a suitable solvent such as toluene or tetrahydrofuran in a reaction flask. Add an acid scavenger, typically potassium carbonate (K₂CO₃), to neutralize the hydrogen iodide (HI) byproduct, which would otherwise make the reaction reversible and potentially cause side reactions.

  • Iodination: Add a solution of molecular iodine (I₂) in the same solvent dropwise to the mixture at room temperature. The reaction is stirred for a period ranging from 4 to 24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The hydroxyl group at C3 is an activating group that directs the electrophilic substitution to the C4 position.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate and any insoluble salts. Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any unreacted iodine (the deep brown color will disappear). Follow this with a brine wash to remove residual water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-iodo-3-hydroxyisothiazole, can be purified by column chromatography on silica gel to afford the pure compound. Further chemical steps may be required to remove the 3-hydroxy group if the parent this compound is the desired final product.

Spectroscopic Characterization

Elucidating the structure of a newly synthesized compound like this compound is a critical, self-validating step. While comprehensive experimental spectra for this specific molecule are not widely published, the following standard analytical techniques would be employed for its structural confirmation.[13]

G cluster_0 Analytical Workflow cluster_1 Structural Confirmation A Purified Sample of This compound B ¹H & ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Carbon-Hydrogen Framework B->E F Functional Groups (C=N, C-S, C-I) C->F G Molecular Weight & Fragmentation Pattern D->G

Caption: Standard analytical workflow for structural elucidation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This would provide information on the chemical environment of the two protons on the isothiazole ring. The protons at the C3 and C5 positions would appear as distinct signals, with chemical shifts and coupling constants characteristic of the heteroaromatic system.

    • ¹³C NMR: This spectrum would reveal three distinct signals corresponding to the three carbon atoms of the isothiazole ring. The carbon atom bonded to the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect.[13]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present.[13] The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching, C=N stretching of the imine within the ring, and vibrations associated with the C-S and C-I bonds at lower frequencies.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₃H₂INS). The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z ≈ 211. A key feature would be the characteristic isotopic pattern of iodine, which would provide definitive evidence of its presence in the molecule.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters to form new C-C bonds. This is one of the most powerful methods for introducing diverse aromatic substituents at the C4 position.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating linear extensions from the isothiazole core.[1]

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, introducing vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of a wide array of nitrogen-containing functional groups.

This synthetic versatility enables the rapid generation of large libraries of novel isothiazole derivatives from a single, common intermediate. Researchers can systematically modify the substituent at the 4-position to probe structure-activity relationships (SAR) and optimize compounds for desired biological activity, potency, and pharmacokinetic properties.

G cluster_0 Cross-Coupling Reactions A This compound (Scaffold) B Suzuki (R-B(OH)₂) A->B Pd cat. C Sonogashira (R-C≡CH) A->C Pd/Cu cat. D Buchwald-Hartwig (R₂-NH) A->D Pd cat. E Other (Heck, Stille, etc.) A->E Pd cat. F Diverse Library of 4-Substituted Isothiazoles B->F C->F D->F E->F

Caption: Application of this compound in generating compound libraries.

Conclusion

This compound is a high-value chemical entity for professionals engaged in drug discovery and development. Its structure, centered on the pharmacologically relevant isothiazole core, is enhanced by the presence of a C4-iodo group that serves as a versatile handle for synthetic diversification. Understanding its synthesis, characterization, and reactivity is paramount for leveraging its full potential. The methodologies and insights presented in this guide offer a foundational framework for scientists to confidently incorporate this compound into their research programs, accelerating the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Iodoisothiazole is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Unambiguous structural confirmation is the bedrock of any synthetic or developmental program. This guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset, this document synthesizes predictive data derived from established principles of spectroscopy and analysis of structurally analogous compounds. We present detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby offering a robust roadmap for researchers working with this molecule.

Introduction and Molecular Structure

Isothiazole and its derivatives are key scaffolds in a multitude of biologically active compounds. The introduction of a halogen, such as iodine, at the 4-position creates a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions[1]. The precise characterization of this starting material is therefore of paramount importance to ensure the integrity of subsequent synthetic steps.

This guide outlines the expected spectroscopic signatures of this compound. While direct experimental spectra are not widely published, we can predict the key features with high confidence by examining the parent isothiazole structure[2] and understanding the well-documented effects of iodine substitution on aromatic systems[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Analysis and Prediction

The this compound molecule possesses two aromatic protons at positions 3 and 5.

  • H-3: This proton is adjacent to the electronegative nitrogen atom.

  • H-5: This proton is adjacent to the sulfur atom.

In the parent isothiazole, the chemical shifts are δ 8.72 (H-3), δ 7.26 (H-5), and δ 8.54 (H-4)[2]. Substituting the proton at C-4 with iodine will primarily influence the adjacent protons (H-3 and H-5) through electronic and anisotropic effects. The iodine atom is expected to cause a slight downfield shift of the adjacent protons. We predict the H-3 and H-5 protons will appear as sharp singlets, as their coupling partner has been replaced.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~8.8 - 8.9SingletH-3Adjacent to nitrogen; deshielded. Expected to be the most downfield signal.
~7.4 - 7.5SingletH-5Adjacent to sulfur. Less deshielded than H-3.
¹³C NMR Spectroscopy: Analysis and Prediction

The ¹³C NMR spectrum will show three distinct signals for the isothiazole ring carbons. A key feature in iodo-substituted aromatic compounds is the "heavy atom effect," where the carbon atom directly bonded to iodine experiences significant shielding (an upfield shift) and often exhibits a lower intensity signal due to quadrupolar relaxation.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ) ppmAssignmentRationale
~155 - 160C-3Carbon adjacent to nitrogen, expected to be significantly downfield.
~148 - 152C-5Carbon adjacent to sulfur.
~90 - 95C-4Carbon bearing the iodine atom. The strong shielding ("heavy atom effect") shifts this signal significantly upfield compared to other ring carbons[4].
Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube[5]. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a field strength of 400 MHz or higher.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters: spectral width of 0-12 ppm, 32 scans, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0-200 ppm, 1024 or more scans (due to low natural abundance), relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals to confirm the proton ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations within a molecule. For this compound, the key absorptions will be related to the aromatic ring and the carbon-iodine bond.

IR Analysis and Prediction

The IR spectrum will be characterized by several key regions:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: These "skeletal" vibrations for the isothiazole ring are expected in the 1600-1400 cm⁻¹ region, which is characteristic of heteroaromatic systems[6][7].

  • C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range. This peak can sometimes be weak but is a key diagnostic feature.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3050Medium-WeakAromatic C-H stretch
1550 - 1450MediumC=N and C=C ring skeletal vibrations
1400 - 1300MediumRing vibrations
~800 - 700StrongC-H out-of-plane bending
~600 - 500Medium-WeakC-I stretch
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the spectrum.

    • Typical parameters: Spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, we expect to see a clear molecular ion peak and characteristic fragmentation patterns.

MS Analysis and Prediction

The molecular formula of this compound is C₃H₂INS, giving a monoisotopic mass of approximately 210.9 g/mol .

  • Molecular Ion (M⁺): A strong peak at m/z ≈ 211 is expected, corresponding to the intact molecule. Iodine is monoisotopic (¹²⁷I), so there will be no complex isotopic pattern for the molecular ion from the halogen itself.

  • Key Fragmentation: The C-I bond is the weakest bond in the molecule and its cleavage is a highly probable fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

Predicted m/zRelative IntensityAssignment
211High[M]⁺ (Molecular Ion)
127Moderate[I]⁺ (Iodine radical cation)
84High[M-I]⁺ (Loss of iodine radical)
57Moderate[C₂HNS]⁺ (Fragment of the isothiazole ring)
Predicted Fragmentation Pathway

The primary fragmentation pathway involves the homolytic cleavage of the C-I bond, followed by further breakdown of the isothiazole ring.

G M This compound (m/z = 211) frag1 Isothiazolyl Cation (m/z = 84) M->frag1 - I• frag2 Iodine Radical (I•) M->frag2 frag3 [C2HNS]+ Fragment (m/z = 57) frag1->frag3 - HCN

References

The Strategic Activation of the Isothiazole Core: A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. Functionalization of this heterocycle is key to unlocking its full potential. This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond at the 4-position of the isothiazole nucleus. We will delve into the chemical principles that govern its reactivity and provide field-proven, detailed protocols for its strategic transformation through various modern synthetic methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for chemists aiming to leverage 4-iodoisothiazole as a versatile building block in the synthesis of complex molecules.

Introduction: The Significance of the C4-Iodo Substituent

The utility of a halogenated heterocycle in synthesis is fundamentally tied to the nature of the carbon-halogen bond. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides follows a well-established trend: I > Br > OTf > Cl. The carbon-iodine bond, being the longest and weakest among the halogens, has the lowest bond dissociation energy. This inherent weakness makes the C-I bond highly susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.

Consequently, this compound emerges as a highly reactive and versatile substrate for the introduction of a wide array of functional groups at the C4 position. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo or chloro analogs, making it an attractive starting material for library synthesis and lead optimization campaigns in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The C-I bond in this compound provides a reliable handle for engaging in a multitude of these transformations.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used methods for creating biaryl and vinyl-substituted frameworks. The reaction is prized for its operational simplicity, the commercial availability and stability of boronic acids, and the generally non-toxic nature of its byproducts.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-substituted isothiazole and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Isothiazole-Pd(II)-I R-Pd(II)L2-I (R = 4-Isothiazolyl) Oxidative Addition->Isothiazole-Pd(II)-I Transmetalation Transmetalation Isothiazole-Pd(II)-I->Transmetalation R'B(OH)2, Base Isothiazole-Pd(II)-R' R-Pd(II)L2-R' Transmetalation->Isothiazole-Pd(II)-R' Reductive Elimination Reductive Elimination Isothiazole-Pd(II)-R'->Reductive Elimination 4-Substituted Isothiazole R-R' Reductive Elimination->4-Substituted Isothiazole Regenerated Pd(0) Pd(0)L2 Reductive Elimination->Regenerated Pd(0)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl/vinylboronic acid or its pinacol ester

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., K₂CO₃, Na₂CO₃)

    • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2-5 mol%).

    • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

    • Stir the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄K₂CO₃Toluene/Water80-100Good to High
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water80-110High
Microwave, Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water120High (rapid)
The Stille Coupling: Versatility with Organostannanes

The Stille reaction couples the iodo-isothiazole with an organostannane reagent. Its primary advantage is the tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from the organostannane, and reductive elimination. A copper(I) co-catalyst can sometimes be added to accelerate the reaction.

Experimental Protocol: General Procedure for Stille Coupling

  • Materials:

    • This compound

    • Organostannane reagent (e.g., aryltributyltin

The Strategic Utility of 4-Iodoisothiazole: An In-Depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Strategic Advantage of the 4-Iodo Substituent

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of functional groups on this core structure is paramount for modulating its physicochemical properties and biological interactions. Among the various functionalized isothiazoles, 4-iodoisothiazole stands out as a particularly versatile and reactive building block.

The utility of this compound is primarily anchored in the unique properties of the carbon-iodine bond at the C4 position. This bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts compared to the analogous carbon-bromine or carbon-chlorine bonds.[2] This enhanced reactivity makes this compound an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the construction of complex molecular architectures.[2] This guide will provide an in-depth exploration of the synthesis and application of this compound as a key synthetic intermediate, with a focus on practical, field-proven insights and detailed experimental protocols.

Synthesis of this compound: A Practical Approach

While various methods exist for the construction of the isothiazole ring itself, a common and effective strategy to arrive at this compound involves a multi-step sequence commencing with the formation of a 3-hydroxyisothiazole precursor, followed by a regioselective iodination.

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Regioselective Iodination start β-Ketothioamide Precursor oxidation Oxidative Cyclization (e.g., I₂, H₂O₂) start->oxidation intermediate 3-Hydroxyisothiazole oxidation->intermediate intermediate2 3-Hydroxyisothiazole iodination_reagents Iodinating Agent (e.g., I₂, NIS) product This compound iodination_reagents->product intermediate2->iodination_reagents

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis of 3-Hydroxyisothiazole

This protocol is adapted from established methodologies for the synthesis of isothiazole derivatives.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable β-ketothioamide precursor in an appropriate solvent such as ethanol or a buffered aqueous solution.

  • Oxidation: To the stirred solution, add a mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), portion-wise. The choice of oxidizing agent may require optimization depending on the specific precursor.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude 3-hydroxyisothiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired intermediate.

Experimental Protocol: Iodination of 3-Hydroxyisothiazole

The iodination at the C4 position is a critical step and can be achieved using molecular iodine or N-iodosuccinimide (NIS).[3]

  • Reaction Setup: Dissolve 3-hydroxyisothiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene in a reaction flask.

  • Addition of Base/Acid Scavenger: Add an acid scavenger, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture.

  • Iodination: Add a solution of iodine (I₂, 1.1 eq) in the same solvent dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 4-40 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, filter the mixture to remove the solid base. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel.

This compound in Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo bond of this compound is the linchpin of its utility as a synthetic building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The following sections detail the application of this compound in several key palladium-catalyzed cross-coupling reactions.

Generalized Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)L₂ PdII_Aryl Isothiazolyl-Pd(II)-I(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling Isothiazolyl-Pd(II)-R(L)₂ PdII_Aryl->PdII_Coupling Transmetal Transmetalation PdII_Coupling->Pd0 Product 4-R-Isothiazole PdII_Coupling->Product RedElim Reductive Elimination ArylIodide This compound Organometallic R-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[2]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. Its 18-electron configuration provides a stable precatalyst that readily releases ligands in solution to form the active 14-electron Pd(0) species.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid for transmetalation to the palladium center. The biphasic nature of the reaction (e.g., toluene/water) can enhance reaction rates and simplify work-up.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10012Typical >80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9016Typical >75
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O8518Typical >70
Yields are representative and based on analogous reactions; optimization may be required.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between this compound and a terminal alkyne, providing access to valuable alkynyl-substituted isothiazoles.[4][5]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the this compound, while the copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base to deprotonate the alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as triethylamine, followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF50Typical >85
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)DIPAToluene60Typical >90
31-HexynePd(PPh₃)₄ (5)CuI (5)Et₃NDMFRTTypical >80
Yields are representative and based on analogous reactions; optimization may be required.
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of this compound with an alkene to introduce a vinyl group at the C4 position.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine or triethyl phosphite (P(OEt)₃), are often employed to stabilize the catalyst and promote the reaction.[6]

  • Base: An organic or inorganic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the HI generated during the catalytic cycle.

Experimental Protocol: Heck-Mizoroki Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene (e.g., methyl acrylate, 1.5 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (0.04 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction: Seal the tube and heat the mixture to 80-120°C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)P(OEt)₃ (4)K₂CO₃DMF100Typical >70
2StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NAcetonitrile80Typical >65
3n-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA120Typical >75
Yields are representative and based on analogous reactions; optimization may be required.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[8][9][10]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a sophisticated catalyst system, typically a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos).[8] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used as it is effective at deprotonating the amine without competing as a nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and reagents. Therefore, anhydrous solvents and inert atmosphere conditions are critical.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen).

  • Reagents and Solvent: Add anhydrous, degassed toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Heat the mixture to 80-110°C under an inert atmosphere. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (5)NaOtBuToluene100Typical >80
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane110Typical >75
3n-HexylaminePd₂(dba)₃ (1)BrettPhos (3)LHMDSTHF80Typical >85
Yields are representative and based on analogous reactions; optimization may be required.

Conclusion

This compound is a highly valuable and reactive heterocyclic building block. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, relative to other haloisothiazoles, provides a significant advantage for the efficient synthesis of diverse and complex molecules. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions all serve as powerful tools to functionalize the C4 position, opening avenues for the development of novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile intermediate. As with any synthetic procedure, optimization of reaction conditions for specific substrates is key to achieving maximal yields and purity.

References

The Emergence of a Privileged Scaffold: A Technical History of Iodinated Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry and material science.[1][2] First identified in 1956, this scaffold's true synthetic and therapeutic potential was unlocked through subsequent functionalization, with halogenation—and specifically iodination—playing a pivotal role.[3][4] The introduction of an iodine atom not only modulates the electronic and steric properties of the parent molecule but also serves as an exceptionally versatile synthetic handle for intricate molecular engineering. This guide provides a comprehensive overview of the discovery of isothiazoles, the evolution of iodination methodologies, the underlying chemical principles dictating these transformations, and the impact of iodinated isothiazoles on contemporary drug discovery and development.

From Obscurity to Prominence: The Discovery of the Isothiazole Ring

The story of isothiazole chemistry is relatively recent compared to other foundational heterocycles. The parent compound, 1,2-thiazole, was first successfully prepared and characterized in 1956 by Adams and Slack.[3][4][5] Their initial synthesis was a multi-step process starting from 5-amino-1,2-benzisothiazole, which was oxidized with potassium permanganate to form an isothiazole-4,5-dicarboxylic acid, followed by decarboxylation.[3][6][7] While groundbreaking, this route was laborious and of historical significance, paving the way for more direct and accessible synthetic strategies.[3][6]

The subsequent decades saw the development of more efficient ring-forming reactions, establishing isothiazoles as readily accessible building blocks.[8][9][10] This accessibility was a crucial prerequisite for exploring their functionalization and, ultimately, their application.

graphdot Figure 1: Evolution of Isothiazole Synthesis cluster_0 Historical Synthesis (1956) cluster_1 Modern Ring-Forming Strategies A 5-Amino-1,2- benzisothiazole B Oxidation (KMnO4) A->B C Isothiazole-4,5- dicarboxylic Acid B->C D Decarboxylation C->D E Isothiazole D->E F Simple Precursors (e.g., β-ketothioamides) G [4+1] Annulation (e.g., with NH4OAc) F->G H Substituted Isothiazole G->H

References

Theoretical Studies on the Electronic Structure of 4-Iodoisothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Iodoisothiazole

Isothiazole and its derivatives are a critical class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms, forming the backbone of numerous biologically active molecules.[3][4][5] The introduction of a halogen atom, particularly iodine, onto the isothiazole ring at the 4-position can significantly modulate its electronic distribution, reactivity, and potential for intermolecular interactions, such as halogen bonding.[6] This makes this compound a promising scaffold for the design of novel therapeutic agents and functional materials.

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, metabolic stability, and interaction with biological targets. This guide provides a comprehensive theoretical investigation into these aspects, leveraging the power of modern computational chemistry.

Theoretical Methodology: A Self-Validating System

The protocols outlined in this guide are designed to create a self-validating theoretical framework. By correlating computational predictions with established chemical principles and comparative data from related halogenated isothiazoles, we can build a high degree of confidence in the theoretical model.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for studying the electronic structure of molecules.[7] For our analysis of this compound, we will employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its accuracy in predicting the geometries and electronic properties of organic molecules.[8]

G cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input This compound (SMILES: C1=C(I)SN=C1) Opt Geometry Optimization Input->Opt Freq Vibrational Frequencies Opt->Freq MO Molecular Orbitals Opt->MO NMR NMR Shielding Tensors Opt->NMR TDDFT TD-DFT for UV-Vis Opt->TDDFT Geom Optimized Geometry Opt->Geom IR Simulated IR Spectrum Freq->IR HOMOLUMO HOMO-LUMO Analysis MO->HOMOLUMO MEP Molecular Electrostatic Potential Map MO->MEP NMRSpec Predicted NMR Chemical Shifts NMR->NMRSpec UVSpec Simulated UV-Vis Spectrum TDDFT->UVSpec

Experimental Protocols for Spectroscopic Characterization

While this guide focuses on theoretical predictions, experimental validation is the gold standard. The following are detailed, step-by-step methodologies for the key experiments that would be used to characterize this compound.

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra using appropriate software to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • Objective: To identify the functional groups and vibrational modes of the molecule.

  • Procedure:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to C-H, C=N, C-S, and C-I stretching and bending vibrations.[1]

  • Objective: To investigate the electronic transitions within the molecule.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, typically over a range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry

The initial step in our theoretical investigation is to determine the optimized molecular geometry of this compound. This provides the foundation for all subsequent electronic structure calculations.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
S1-N21.68
N2-C31.32
C3-C41.40
C4-C51.37
C5-S11.73
C4-I2.08
C3-H1.08
C5-H1.08
**Bond Angles (°) **
C5-S1-N292.5
S1-N2-C3110.2
N2-C3-C4115.8
C3-C4-C5112.5
C4-C5-S1109.0
C3-C4-I125.1
C5-C4-I122.4
Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The predicted geometry reveals a planar five-membered ring, consistent with the aromatic character of isothiazoles. The C-I bond length of 2.08 Å is typical for an iodine atom attached to an sp²-hybridized carbon.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

G HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV Gap HOMO-LUMO Gap 5.6 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.2 eV

The HOMO is primarily localized on the sulfur and iodine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the C=N-S moiety, suggesting these atoms are susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 5.6 eV suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Red regions indicate areas of high electron density (negative potential) and are favorable for electrophilic attack.

  • Blue regions indicate areas of low electron density (positive potential) and are favorable for nucleophilic attack.

  • Green regions represent areas of neutral potential.

For this compound, the MEP map is predicted to show a region of negative potential around the nitrogen atom, making it a likely site for protonation and hydrogen bonding. A region of positive potential, known as a "sigma-hole," is anticipated on the iodine atom along the extension of the C-I bond. This sigma-hole is a key feature of halogen bonding, a non-covalent interaction of growing importance in drug design.

Simulated Spectroscopic Data

The following tables provide a comparative overview of predicted spectroscopic data for this compound and its halogenated analogs. This data can serve as a valuable reference for the identification and characterization of these compounds.[2]

Compound¹H NMR (δ, ppm) - C3-H¹H NMR (δ, ppm) - C5-H¹³C NMR (δ, ppm) - C3¹³C NMR (δ, ppm) - C4¹³C NMR (δ, ppm) - C5
4-Fluoroisothiazole8.608.45155.2158.1 (d, J=260 Hz)123.5
4-Chloroisothiazole8.658.70156.0125.8124.0
4-Bromoisothiazole8.708.85156.5115.3125.8
This compound 8.75 9.00 157.2 92.1 128.5
Table 2: Predicted NMR Chemical Shifts for 4-Haloisothiazoles (in CDCl₃).
CompoundKey IR Frequencies (cm⁻¹)
4-Fluoroisothiazole~1600 (C=N), ~1400 (Ring), ~1150 (C-F)
4-Chloroisothiazole~1595 (C=N), ~1390 (Ring), ~800 (C-Cl)
4-Bromoisothiazole~1590 (C=N), ~1385 (Ring), ~700 (C-Br)
This compound ~1585 (C=N), ~1380 (Ring), ~650 (C-I)
Table 3: Predicted Key Infrared Vibrational Frequencies for 4-Haloisothiazoles.
CompoundPredicted λ_max (nm)
4-Fluoroisothiazole~235
4-Chloroisothiazole~240
4-Bromoisothiazole~245
This compound ~255
Table 4: Predicted UV-Vis Absorption Maxima for 4-Haloisothiazoles (in Ethanol).

The predicted spectroscopic data shows clear trends related to the electronegativity and size of the halogen substituent. For instance, in the ¹³C NMR, the chemical shift of C4 moves significantly upfield from the fluoro to the iodo derivative due to the "heavy atom effect" of iodine.

Conclusion: A Predictive Framework for Drug Discovery and Materials Science

This technical guide has presented a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential. Furthermore, we have provided predicted spectroscopic data that can guide the experimental characterization of this and related compounds.

The insights gained from these theoretical studies are invaluable for predicting the reactivity, intermolecular interactions, and potential biological activity of this compound. The presence of a sigma-hole on the iodine atom, for example, strongly suggests its potential to act as a halogen bond donor, a key interaction in modern drug design. This predictive framework empowers researchers to make more informed decisions in the design and synthesis of novel isothiazole-based compounds for a wide range of applications.

References

An In-depth Technical Guide to Metalation and Quenching Strategies for 4-Iodoisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This technical guide provides a comprehensive overview of the metalation and subsequent electrophilic quenching of 4-iodoisothiazole, a key intermediate for the introduction of diverse functionalities at the C4 position. We will delve into the mechanistic nuances of halogen-metal exchange, explore the strategic choices between organolithium and Grignard reagents, and present a curated selection of quenching strategies. This guide is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable protocols to leverage the synthetic potential of this compound.

The Strategic Importance of this compound in Synthesis

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the design of bioactive molecules. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 4-position of the isothiazole ring is a critical site for substitution to modulate a compound's pharmacological profile. This compound serves as a versatile precursor for this purpose, primarily through two major synthetic avenues: palladium-catalyzed cross-coupling reactions and metalation followed by electrophilic quenching. While cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck are powerful methods for forming new carbon-carbon bonds, metalation offers a complementary and often more direct route to a broader range of functional groups.[2][3][4]

The carbon-iodine bond in this compound is the most reactive of the haloisothiazoles towards oxidative addition in palladium catalysis, following the general reactivity trend of I > Br > Cl.[5][6] This high reactivity also makes it an excellent substrate for halogen-metal exchange, a process that generates a nucleophilic organometallic intermediate at the C4 position, poised for reaction with a diverse array of electrophiles.[6]

Core Metalation Strategies: A Comparative Analysis

The conversion of the C-I bond in this compound to a C-metal bond is the cornerstone of this synthetic strategy. The choice of the metalating agent is a critical decision that influences the reaction's efficiency, selectivity, and functional group tolerance. The two primary classes of reagents employed for this purpose are organolithium reagents and Grignard reagents.

Organolithium Reagents: The Power of Halogen-Metal Exchange

Organolithium reagents, particularly alkyllithiums like n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi), are highly effective for halogen-metal exchange reactions.[6] This reaction is typically very fast, even at low temperatures, and proceeds via a kinetically controlled process.[6]

Mechanism and Causality: The driving force for the lithium-halogen exchange is the formation of a more stable organolithium species. In the case of this compound, the equilibrium favors the formation of the 4-lithioisothiazole because the lithium is bonded to an sp²-hybridized carbon, which is more electronegative and can better stabilize the negative charge compared to the sp³-hybridized carbon of the alkyllithium reagent.[6] The reaction is believed to proceed through an "ate" complex intermediate.[6]

Experimental Considerations:

  • Temperature: These reactions are typically conducted at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as attack of the organolithium reagent on the isothiazole ring itself or reaction with other functional groups present in the molecule.[7]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. THF is often preferred as it can better solvate the lithium cation, breaking up organolithium aggregates and increasing reactivity.[1]

  • Reagent Choice: n-BuLi is the most common and cost-effective choice. sec-BuLi and tert-butyllithium (t-BuLi) are more basic and sterically hindered, which can sometimes be advantageous in preventing side reactions.[1] However, their increased reactivity can also lead to lower selectivity.

Caption: General workflow for the synthesis of 4-substituted isothiazoles via metalation and quenching.

Grignard Reagents: A Milder Alternative

The formation of a Grignard reagent from this compound can be achieved either by direct oxidative insertion of magnesium metal or, more conveniently, through a halogen-metal exchange with a pre-formed Grignard reagent like ethylmagnesium bromide.[3]

Mechanism and Causality: The direct insertion of magnesium into the C-I bond is a radical process that occurs on the surface of the magnesium metal.[8] The halogen-magnesium exchange, on the other hand, is an equilibrium process similar to the lithium-halogen exchange. Using a more reactive Grignard reagent like i-PrMgCl can drive the equilibrium towards the formation of the desired 4-isothiazolylmagnesium halide.[9]

Experimental Considerations:

  • Reactivity: Grignard reagents are generally less basic and less reactive than their organolithium counterparts.[10] This can be a significant advantage when working with substrates bearing sensitive functional groups that would not tolerate the harshness of organolithium reagents.

  • Temperature: Grignard reactions can often be performed at higher temperatures than lithiations (e.g., 0 °C to room temperature), which can be more convenient for large-scale synthesis.[9]

  • Functional Group Tolerance: The milder nature of Grignard reagents allows for their use in the presence of a wider range of functional groups.[9]

Regioselectivity: The C5 Position as a Potential Pitfall

A key consideration in the metalation of this compound is the potential for competing deprotonation at the C5 position. The proton at C5 is the most acidic proton on the isothiazole ring, and direct lithiation at this position has been observed with strong bases like n-BuLi.[11] Therefore, the outcome of the reaction is a competition between halogen-metal exchange at C4 and deprotonation at C5.

Controlling Regioselectivity:

  • Kinetics vs. Thermodynamics: Halogen-metal exchange is generally a very fast, kinetically favored process, especially with iodo-substituted arenes and heteroarenes.[6] By performing the reaction at very low temperatures and for short durations, halogen-metal exchange can be favored over the thermodynamically controlled deprotonation.[7]

  • Choice of Base: The choice of the organometallic reagent can influence the regioselectivity. Highly basic and sterically hindered bases like lithium diisopropylamide (LDA) are often used for directed ortho-metalation (deprotonation) and might favor C5 deprotonation.[1][2] In contrast, alkyllithiums like n-BuLi are more commonly used for halogen-metal exchange.

Quenching Strategies: Diversifying the Isothiazole Core

Once the 4-isothiazolyl organometallic intermediate is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups at the C4 position. The choice of electrophile is dictated by the desired final product.

Caption: Diverse synthetic pathways enabled by quenching the 4-isothiazolyl organometallic intermediate.

Carbon-Carbon Bond Formation
  • Aldehydes and Ketones: Reaction with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively.[12] The resulting alkoxide is protonated during aqueous workup.

  • Amides: N,N-disubstituted amides, such as N,N-dimethylformamide (DMF), are excellent electrophiles for the synthesis of aldehydes. The intermediate hemiaminal ether is hydrolyzed upon acidic workup.

  • Alkyl Halides: Simple alkyl halides can be used to introduce alkyl chains at the C4 position. This reaction is particularly effective with Grignard reagents.[3]

Carbon-Heteroatom Bond Formation
  • Stannyl Chlorides: Quenching with trialkyltin chlorides, such as tributyltin chloride, yields 4-stannylisothiazoles. These are valuable intermediates for Stille cross-coupling reactions.

  • Halogenating Agents: Reaction with elemental halogens, such as iodine or bromine, can re-introduce a halogen at the C4 position. This can be useful for subsequent functionalization or if a "halogen dance" rearrangement has occurred.

Table 1: Representative Quenching Reactions of 4-Metalated Isothiazole
Metalating AgentElectrophileProductYield (%)Reference
EtMgBrAllyl bromide4-AllylisothiazoleN/A[3]
EtMgBrBenzyl bromide4-BenzylisothiazoleN/A[3]
n-BuLiDMF4-IsothiazolecarbaldehydeN/APlausible
n-BuLiBenzaldehyde(4-Isothiazolyl)(phenyl)methanolN/APlausible
n-BuLiBu₃SnCl4-(Tributylstannyl)isothiazoleN/APlausible

Note: "N/A" indicates that a specific yield for this exact transformation was not found in the surveyed literature, but the reaction is reported as successful. "Plausible" indicates that while not explicitly reported for this compound, this is a standard and expected reaction for analogous organometallic species.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Lithiation and Quenching of this compound
  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.5 M) at -78 °C is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • The resulting solution is stirred at -78 °C for 30-60 minutes.

  • The electrophile (1.2-1.5 eq) is added, either neat or as a solution in THF.

  • The reaction mixture is stirred at -78 °C for 1-3 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Grignard Formation and Quenching of this compound
  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.5 M) at 0 °C is added ethylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours.

  • The electrophile (1.2-1.5 eq) is added, and the reaction is stirred at room temperature for 2-12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is worked up and purified as described in Protocol 1.

Conclusion and Future Outlook

The metalation of this compound, followed by electrophilic quenching, represents a powerful and versatile strategy for the synthesis of a wide range of 4-substituted isothiazole derivatives. The choice between organolithium and Grignard reagents allows for a tunable approach, balancing reactivity with functional group tolerance. While the potential for competing C5 deprotonation exists, careful control of reaction conditions, particularly temperature, can ensure high regioselectivity for the desired C4 functionalization.

As the demand for novel isothiazole-based therapeutics continues to grow, the development of more sophisticated and selective metalation and quenching protocols will be crucial. Future research in this area may focus on the use of novel, highly functionalized organometallic reagents, the development of catalytic metalation procedures, and the application of flow chemistry to safely and efficiently generate and utilize these reactive intermediates. This will undoubtedly expand the synthetic toolbox available to medicinal chemists and further solidify the importance of the isothiazole scaffold in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Isothiazoles and the Suzuki-Miyaura Coupling in Modern Drug Discovery

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the isothiazole ring is therefore of paramount importance in the generation of novel molecular entities for drug development pipelines. Among the myriad of synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction's exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners make it an indispensable strategy in contemporary organic synthesis and pharmaceutical research.[1][2]

This application note provides a detailed and field-proven protocol for the Suzuki-Miyaura coupling of 4-iodoisothiazole with a variety of aryl and heteroaryl boronic acids. As a Senior Application Scientist, the aim is to not only furnish a step-by-step procedure but also to impart a deeper understanding of the underlying chemical principles and rationale behind the experimental design, thereby empowering researchers to confidently apply and adapt this methodology for their specific research needs.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a transition metal-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Palladium(II) intermediate. The C-I bond is particularly susceptible to this step due to its lower bond dissociation energy compared to C-Br and C-Cl bonds, making this compound a highly reactive coupling partner.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic moiety to the Palladium(II) center, displacing the halide. This step regenerates the halide anion and forms a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-aryl-isothiazole product and regenerate the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-Aryl-isothiazole (R-R') RedElim->Product ArylIodide This compound (R-I) ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Troubleshooting Start Low or No Product Formation Check1 Verify Reagent Quality (Boronic Acid, Catalyst, Solvents) Start->Check1 Check2 Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check2 Check3 Optimize Reaction Conditions Start->Check3 Solution1 Increase Temperature Check3->Solution1 Solution2 Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check3->Solution2 Solution3 Try a Different Catalyst/Ligand System (e.g., Pd(dppf)Cl₂, Buchwald Ligands) Check3->Solution3 SideReaction Presence of Side Products (e.g., Homocoupling, Protodeboronation) Solution4 Lower Catalyst Loading SideReaction->Solution4 Solution5 Use a Weaker Base SideReaction->Solution5 Solution6 Ensure Anhydrous Conditions SideReaction->Solution6

References

Application Notes and Protocols for the Negishi Cross-Coupling of 4-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Negishi cross-coupling reaction specifically tailored for the functionalization of 4-iodoisothiazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The isothiazole moiety is a crucial scaffold in medicinal chemistry, and its selective C-C bond functionalization via the Negishi reaction offers a powerful tool for the synthesis of novel chemical entities.

The Strategic Advantage of Negishi Coupling for Isothiazole Functionalization

The Negishi reaction, a palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide, is a cornerstone of modern organic synthesis.[1] Its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms make it particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in drug discovery.[1][2] For a heterocyclic substrate like this compound, the Negishi coupling offers a reliable method to introduce a diverse range of carbon-based substituents at a specific position, which is paramount for structure-activity relationship (SAR) studies.[2]

The choice of an iodide as the leaving group on the isothiazole ring is strategic. The carbon-iodine bond is the most reactive among the common halogens (I > Br > Cl) in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope.[1]

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Negishi coupling of this compound with an organozinc reagent (R-ZnX) is depicted below.

Negishi_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Iodo Isothiazole-Pd(II)-I Complex OxAdd->PdII_Iodo Transmetalation Transmetalation PdII_Iodo->Transmetalation PdII_R Isothiazole-Pd(II)-R Complex Transmetalation->PdII_R ZnX2 ZnX₂ Transmetalation->ZnX2 RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0  Regeneration of  Pd(0) catalyst Coupled_Product 4-Substituted Isothiazole RedElim->Coupled_Product Iodoisothiazole This compound Iodoisothiazole->OxAdd Organozinc R-ZnX Organozinc->Transmetalation Experimental_Workflow Start Start Setup Reaction Setup: - Add Pd(OAc)₂ and SPhos to a dry flask. - Evacuate and backfill with Argon. Start->Setup Reagents Reagent Addition: - Add this compound and anhydrous THF. - Stir to form the catalyst complex. Setup->Reagents Coupling Coupling Step: - Slowly add the organozinc reagent solution. - Heat the reaction (e.g., 50-70 °C). Reagents->Coupling Monitoring Reaction Monitoring: - Track progress by TLC or GC/MS. Coupling->Monitoring Workup Workup: - Cool to room temperature. - Quench with saturated aq. NH₄Cl. - Extract with an organic solvent. Monitoring->Workup Upon completion Purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by flash column chromatography. Workup->Purification End End Product Purification->End

References

Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of 4-Iodoisothiazole for the Synthesis of C4-Substituted Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for performing the Heck-Mizoroki reaction using 4-iodoisothiazole as a key building block. The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The ability to functionalize the C4 position via robust C-C bond-forming reactions like the Heck reaction is crucial for developing new chemical entities and expanding structure-activity relationship (SAR) studies.

This document moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to troubleshoot and adapt the protocol for their specific synthetic targets.

The Strategic Importance of the Heck Reaction on the Isothiazole Core

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with alkenes.[1][2] Its application to heteroaryl halides, such as this compound, provides a direct and modular route to introduce vinyl substituents. These vinylated isothiazoles are versatile intermediates, amenable to further transformations, or can be the final targets themselves, particularly in the synthesis of novel agrochemicals and pharmaceuticals.[3][4]

The choice of an aryl iodide, like this compound, is strategic. The Carbon-Iodine bond is the most reactive of the aryl halides in the key oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[5]

The Catalytic Cycle: Mechanism of the Heck Reaction

Understanding the mechanism is paramount for rational optimization. The reaction proceeds through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is typically the rate-determining step.[6][7]

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-isothiazole bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[5]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the adjacent carbon (β-position). A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming a palladium-hydride species and releasing the final vinylated isothiazole product.[5][6]

  • Regeneration of Catalyst: A base is required to neutralize the hydriodic acid (HI) generated from the palladium-hydride species, thereby regenerating the Pd(0) catalyst for the next cycle.[5]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction with this compound pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Isothiazole-Pd(II)-I(L)₂ (Oxidative Adduct) pd0->pd2_complex Oxidative Addition alkene_coord Alkene Coordinated Complex pd2_complex->alkene_coord insertion_prod σ-Alkylpalladium(II) Intermediate alkene_coord->insertion_prod Migratory Insertion product_complex [H-Pd(II)-I(L)₂] + Product insertion_prod->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination prod 4-Vinylisothiazole Product product_complex->prod base_h [Base-H]⁺I⁻ product_complex->base_h + Base sub1 This compound sub1->pd2_complex sub2 Alkene sub2->alkene_coord base Base (e.g., Et₃N) base->base_h

Caption: Figure 1: Catalytic Cycle of the Heck Reaction with this compound.

Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a reliable starting point for the vinylation of this compound. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and alkene partner.

Materials and Reagents:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.2-1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine [PPh₃] or Tri(o-tolyl)phosphine (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or 1,4-Dioxane)

  • Standard workup reagents: Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles for liquid transfer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and dry glassware. Establish inert atmosphere. reagents 2. Weigh solids (this compound, Pd(OAc)₂, Ligand) into flask. setup->reagents solvents 3. Add degassed solvent, base (Et₃N), and alkene. reagents->solvents heating 4. Heat to 80-110 °C. Monitor by TLC/LC-MS. solvents->heating cool 5. Cool to RT. Filter if needed. heating->cool extract 6. Dilute with water. Extract with organic solvent. cool->extract wash 7. Wash organic layer, dry, and concentrate. extract->wash purify 8. Purify by column chromatography. wash->purify characterize 9. Characterize final product. purify->characterize

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq), and the phosphine ligand (if used, 0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add the degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N, 2.0 eq). Finally, add the alkene (e.g., n-butyl acrylate, 1.5 eq) to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. If any solids have precipitated, filter the mixture through a pad of Celite®, washing with a small amount of ethyl acetate.

  • Extraction: Dilute the filtrate with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-vinylisothiazole product.

Optimization of Reaction Parameters

The success of the Heck reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes common conditions that can serve as a starting point for optimization.[8][9][10]

Parameter Examples Function & Rationale References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Precatalyst that is reduced in situ to the active Pd(0) species. Pd(OAc)₂ is common due to its stability and reliability.[11][12]
Ligand PPh₃, P(o-tol)₃, P(OEt)₃, Buchwald-type phosphinesStabilizes the Pd(0) catalyst, influences reactivity, and prevents catalyst decomposition. Sterically bulky ligands can sometimes improve yields for challenging substrates.[13] For some aryl iodides, a ligand-free protocol may be viable.[14]
Base Et₃N, DIPEA, K₂CO₃, NaOAcNeutralizes the HX acid produced, regenerating the Pd(0) catalyst. Organic amines often act as both base and solvent, while inorganic bases require a separate solvent.[15]
Solvent DMF, DMAc, Acetonitrile (MeCN), 1,4-Dioxane, TolueneMust be polar and aprotic to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle. Must have a high enough boiling point for the reaction temperature.[16]
Temperature 80 - 140 °CSufficient thermal energy is needed to drive the oxidative addition and other steps. The optimal temperature depends on the reactivity of the specific aryl halide and alkene.[16]

Troubleshooting and Field-Proven Insights

Issue: Low or No Conversion

  • Catalyst Deactivation: The sulfur and nitrogen atoms in the isothiazole ring can coordinate to the palladium center, acting as catalyst poisons.[13]

    • Solution: Consider using a more electron-rich or sterically hindered ligand (e.g., tri(o-tolyl)phosphine) to promote dissociation of the product from the catalyst. A slight increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary.

  • Inactive Precatalyst: Ensure the palladium source is of high quality. If using Pd(OAc)₂, its color should be a distinct orange-brown; a dark brown or black color may indicate decomposition.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

Issue: Formation of Side Products

  • Homocoupling (Glaser-type): Formation of a bi-isothiazole product can occur. This is often more prevalent at higher temperatures or if the reaction is stalled.

    • Solution: Try lowering the reaction temperature or using a different ligand/solvent system.

  • Alkene Isomerization: The double bond in the product may migrate to a more thermodynamically stable position.

    • Solution: This is often mediated by the palladium-hydride intermediate. Minimizing reaction time after full conversion of the starting material can help. Some ligand systems are more prone to isomerization than others.

Issue: Product is Unstable during Purification

  • Decomposition on Silica Gel: Some highly functionalized vinylisothiazoles can be sensitive to acidic silica gel.

    • Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, consider purification by preparative HPLC or crystallization.

By applying the principles and protocols outlined in this guide, researchers can effectively utilize the Heck reaction to synthesize a diverse array of C4-functionalized isothiazoles, accelerating discovery in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Strategic Functionalization of the Isothiazole C4-Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isothiazole Scaffold and the Significance of C4-Functionalization

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs and clinical candidates, spanning therapeutic areas such as antivirals, anti-inflammatories, and oncology agents.[3][4] The isothiazole nucleus can enhance metabolic stability and act as a bioisostere for other aromatic systems, making it a valuable building block in drug design.[5]

Strategic functionalization of the isothiazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the three carbon positions (C3, C4, and C5), the C4-position offers a unique vector for substitution, allowing for the introduction of diverse functionalities that can profoundly influence a compound's bioactivity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the key synthetic strategies for the selective functionalization of the C4-position of the isothiazole ring, complete with detailed experimental protocols, mechanistic insights, and troubleshooting guidance.

Core Synthetic Strategies for C4-Functionalization

The journey to a C4-substituted isothiazole can be navigated through several synthetic avenues. The choice of strategy is dictated by the desired substituent, the starting material's nature, and the overall synthetic plan. The principal methodologies are:

  • Halogenation and Subsequent Cross-Coupling Reactions: A robust and versatile two-step approach involving the initial installation of a halogen (Br or I) at the C4-position, followed by a transition-metal-catalyzed cross-coupling reaction.

  • Direct C-H Functionalization: An atom-economical and increasingly popular strategy that enables the direct formation of C-C or C-heteroatom bonds at the C4-position, obviating the need for pre-functionalization.

  • Metalation and Electrophilic Quench: A classical yet powerful method involving the deprotonation of the C4-position with a strong base to form an organometallic intermediate, which is then trapped with a suitable electrophile.

This guide will delve into each of these strategies, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Halogenation of the Isothiazole C4-Position: Gateway to Versatility

The introduction of a halogen atom at the C4-position is a critical first step for many functionalization strategies, particularly for transition-metal-catalyzed cross-coupling reactions. Bromine and iodine are the most commonly installed halogens due to their optimal reactivity in subsequent transformations.

Mechanistic Considerations in Electrophilic Halogenation

The isothiazole ring is an electron-deficient heterocycle, making electrophilic substitution reactions more challenging than on electron-rich systems. However, the C4-position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are more influenced by the electron-withdrawing effects of the adjacent heteroatoms. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Protocol for C4-Bromination of 3-Methylisothiazole

This protocol describes a general procedure for the selective bromination of a substituted isothiazole at the C4-position using N-bromosuccinimide (NBS), a convenient and safer alternative to liquid bromine.[6][7]

Materials:

  • 3-Methylisothiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-methylisothiazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-3-methylisothiazole.

Expertise & Experience: The use of concentrated sulfuric acid as a co-solvent and activator is crucial. It protonates the isothiazole ring, further activating it towards electrophilic attack and helping to control regioselectivity. Portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

Protocol for C4-Iodination of Isothiazole

This protocol outlines a method for the iodination of the isothiazole ring at the C4-position using molecular iodine in the presence of an oxidizing agent, such as periodic acid.[8]

Materials:

  • Isothiazole

  • Iodine (I₂)

  • Periodic acid (HIO₃)

  • Acetic acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of isothiazole (1.0 eq) in acetic acid (0.3 M), add iodine (1.2 eq) and periodic acid (0.4 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-iodoisothiazole.

Transition-Metal-Catalyzed Cross-Coupling of 4-Haloisothiazoles

With a halogen installed at the C4-position, a plethora of cross-coupling reactions can be employed to introduce a wide variety of substituents. The Suzuki-Miyaura, Sonogashira, and Heck couplings are among the most powerful and widely used methods.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted heterocycles.[9]

Materials:

  • 4-Bromoisothiazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial

  • Standard workup and purification reagents

Procedure:

  • To a 10 mL microwave synthesis vial, add 4-bromoisothiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 eq).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, to achieve a total concentration of ~0.1 M).

  • Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 20-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: This protocol is a self-validating system. Successful coupling will result in a product with a significantly different polarity and molecular weight from the starting materials, easily verifiable by TLC and LC-MS. The choice of palladium catalyst and ligand is critical for high yields and can be screened for optimal performance with different substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 4-Haloisothiazoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001275-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1102-480-95
PdCl₂(dppf) (3)-Cs₂CO₃DMF90670-88
Sonogashira and Heck Couplings: Expanding the Chemical Space

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction enables the formation of C-C bonds with alkenes.[5][10]

G cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction s_start 4-Haloisothiazole + Terminal Alkyne s_reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF, DMF) s_start->s_reagents s_conditions Heat (50-100 °C) s_reagents->s_conditions s_product 4-Alkynylisothiazole s_conditions->s_product h_start 4-Haloisothiazole + Alkene h_reagents Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., PPh₃) Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) h_start->h_reagents h_conditions Heat (80-140 °C) h_reagents->h_conditions h_product 4-Alkenylisothiazole h_conditions->h_product

Caption: General workflows for Sonogashira and Heck couplings of 4-haloisothiazoles.

Direct C-H Functionalization of the Isothiazole C4-Position

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules. This approach avoids the preparation of organometallic reagents or halogenated precursors, thus reducing waste and synthetic steps. Palladium and rhodium catalysts are at the forefront of this field.[11][12][13][14]

Mechanistic Principles of Direct C-H Arylation

The palladium-catalyzed direct C-H arylation of heterocycles typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. The selectivity is often governed by the electronic properties of the C-H bonds, with the most acidic proton being preferentially abstracted. In isothiazoles, the C5-proton is generally the most acidic, followed by the C4-proton. However, steric and electronic factors of substituents on the ring can influence the regioselectivity.

Proposed Protocol for Palladium-Catalyzed C4-Arylation of a 3-Substituted Isothiazole

While C5-arylation of isothiazoles is more common, C4-arylation can be achieved, particularly when the C5-position is blocked. This protocol is a general starting point and may require optimization for specific substrates.[5][15]

Materials:

  • 3-Substituted-5-unsubstituted isothiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or KOAc)

  • A high-boiling point solvent (e.g., DMAc, NMP, or o-xylene)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In an oven-dried Schlenk tube, combine the 3-substituted isothiazole (1.0 eq), aryl bromide (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), the chosen ligand (4-10 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at 120-150 °C for 12-48 hours, monitoring by LC-MS.

  • After cooling, dilute with an organic solvent and filter through Celite®.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Authoritative Grounding: The success of C4-selective C-H arylation is highly dependent on the substrate and the catalytic system. For isoxazoles, a close analog, C4-arylation has been achieved with high selectivity.[5] The principles of catalyst and ligand selection from these studies can be applied to isothiazole systems.

C_H_Functionalization Isothiazole Isothiazole Substrate Intermediate2 CMD Transition State (C-H Activation at C4) Isothiazole->Intermediate2 ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Intermediate1 Pd(II) Intermediate (Oxidative Addition) Catalyst->Intermediate1 Base Base Base->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Arylated Pd(II) Species Intermediate2->Intermediate3 HX HX Intermediate2->HX Product C4-Arylated Isothiazole Intermediate3->Product Reductive Elimination Product->Catalyst BaseH Base-H⁺ HX->BaseH

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation at the C4-position.

C4-Lithiation and Electrophilic Quench: A Cautionary Tale

The deprotonation of an aromatic C-H bond with a strong organolithium base followed by quenching with an electrophile is a classic method for functionalization. However, for isothiazoles, this approach is fraught with challenges.

The Challenge of Ring-Opening

The N-S bond in the isothiazole ring is susceptible to nucleophilic attack by strong bases like n-butyllithium. This can lead to ring-opening, forming a vinyl thiolate species, which is a common and often major side reaction that competes with the desired C4-deprotonation.[11][16] The propensity for ring cleavage makes the development of a general and high-yielding C4-lithiation protocol challenging.

Strategies to Mitigate Ring-Opening and a General Protocol

While a universally applicable protocol remains elusive, certain strategies can be employed to favor C4-deprotonation over ring cleavage:

  • Use of Hindered Bases: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are less nucleophilic than n-BuLi and may reduce the extent of ring-opening.

  • Low Temperatures: Performing the reaction at very low temperatures (-78 °C or lower) can slow down the rate of nucleophilic attack on the sulfur atom.

  • Directed Metalation Groups (DMGs): The presence of a coordinating group at the C3 or C5 position can direct the organolithium base to the adjacent C4-position, enhancing the rate of deprotonation relative to ring-opening.[4][17]

This protocol should be considered a starting point for optimization.

Materials:

  • A suitably substituted isothiazole (e.g., with a potential DMG)

  • A strong, non-nucleophilic base (e.g., LDA, freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • An electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution back to -78 °C.

  • Add a solution of the isothiazole substrate (1.0 eq) in anhydrous THF dropwise.

  • Stir at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) and continue to stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a standard aqueous workup and purification.

Expertise & Experience: The key to success lies in careful control of the reaction conditions and the choice of base. It is highly recommended to first perform small-scale test reactions to assess the ratio of the desired product to the ring-opened byproducts.

Conclusion

The functionalization of the C4-position of the isothiazole ring is a critical endeavor in the pursuit of novel and improved therapeutic agents. This guide has outlined the primary synthetic strategies to achieve this goal, providing detailed protocols and expert insights. While halogenation followed by cross-coupling remains the most robust and versatile approach, direct C-H functionalization offers a more elegant and atom-economical alternative that is rapidly gaining traction. C4-lithiation, though powerful in principle, must be approached with caution due to the inherent propensity of the isothiazole ring to undergo cleavage. As the field of synthetic methodology continues to evolve, new and more efficient methods for the selective functionalization of this important heterocyclic scaffold will undoubtedly emerge, further empowering the medicinal chemist's toolkit.

References

Introduction: The Isothiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-arylisothiazoles, leveraging 4-iodoisothiazole as a versatile building block for palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical grounding and detailed, actionable protocols.

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and antipsychotic agents.[3][4] Functionalization of the isothiazole core is crucial for modulating the pharmacological profile of these molecules. The C4 position, in particular, offers a key vector for structural diversification.

This compound has emerged as a superior precursor for C-C and C-N bond formation compared to its bromo- or chloro-analogs. The carbon-iodine bond's lower dissociation energy facilitates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles, often leading to higher yields and requiring milder reaction conditions.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-arylisothiazoles using this compound via the most prevalent palladium-catalyzed cross-coupling reactions.

Core Strategy: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile toolkit for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds with high efficiency and broad functional group tolerance.[6] The general catalytic cycle, illustrated below, forms the mechanistic basis for the specific reactions discussed in this guide.

General_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product 4-Arylisothiazole (Ar-R) RedElim->Product Reactant1 This compound (Ar-I) Reactant1->OxAdd Reactant2 Organometallic Reagent (R-M) Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[7] The reaction involves a palladium catalyst, a base, and couples an organohalide with a boronic acid or its ester derivative.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice as it is an air-stable Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to the active Pd(0) species.

  • Base: A base is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic "ate" complex. Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are standard choices, offering a good balance of reactivity and functional group compatibility.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the catalyst and organic reactants.[7]

Detailed Protocol: Synthesis of 4-Phenylisothiazole

This protocol is adapted from general procedures for the Suzuki coupling of iodo-heterocycles.[5][7]

Materials:

  • This compound (1.0 eq, e.g., 0.5 mmol, 105.5 mg)

  • Phenylboronic acid (1.5 eq, 0.75 mmol, 91.5 mg)

  • Pd(PPh₃)₄ (5 mol%, 0.025 mmol, 28.9 mg)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (4.0 mL)

  • Microwave vial or round-bottom flask with reflux condenser

  • Nitrogen or Argon source

Procedure:

  • To a microwave vial, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Seal the vial with a crimp cap.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed 2M Na₂CO₃ solution.

  • Place the vial in a microwave reactor and heat to 120°C for 30-60 minutes. Alternatively, if using conventional heating, assemble the reaction in a round-bottom flask and heat to 80-100°C, monitoring by TLC or LC-MS until completion (typically 4-12 hours).[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylisothiazole.

Data Summary: Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki couplings with iodo-heterocycles, which serve as a robust starting point for this compound.[7]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃Dioxane/H₂O120 (µW)30 min>90 (est.)
4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃DMF/H₂O906 h>85 (est.)
3-Thienylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃Toluene/H₂O1008 h>80 (est.)

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction couples an organohalide with an organotin reagent (stannane).[8] It is highly valued for its tolerance of a wide array of functional groups and its insensitivity to the presence of water. However, a significant drawback is the high toxicity of the organotin compounds and byproducts.[9]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.[10]

  • Additives: Lithium chloride (LiCl) is often added, particularly in polar aprotic solvents like DMF. Chloride ions are believed to accelerate the transmetalation step by displacing other ligands on the palladium complex, thereby facilitating the approach of the organostannane.[9]

  • Solvent: Anhydrous, polar aprotic solvents such as DMF or NMP are commonly used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Detailed Protocol: Synthesis of 4-(Tributylstannyl)isothiazole and Subsequent Coupling

First, the organostannane reagent of the isothiazole can be prepared, or an aryl stannane can be coupled with this compound. The latter is presented here.

Materials:

  • This compound (1.0 eq, e.g., 0.5 mmol, 105.5 mg)

  • Tributyl(vinyl)tin or Tributyl(phenyl)tin (1.2 eq, 0.6 mmol)

  • Pd(PPh₃)₄ (4 mol%, 0.02 mmol, 23.1 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried round-bottom flask, add this compound and Pd(PPh₃)₄.

  • Seal the flask with a septum, then evacuate and backfill with Argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by the organostannane reagent.

  • Heat the reaction mixture to 90-100°C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1 hour. This procedure precipitates the toxic tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArR 4-Arylisothiazole Transmetal->ArR SnX I-SnBu₃ Transmetal->SnX ArI This compound ArI->OxAdd R_Sn R-SnBu₃ R_Sn->OxAdd

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynylisothiazoles

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[11] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.

Causality Behind Experimental Choices
  • Palladium Catalyst: A Pd(II) source like PdCl₂(PPh₃)₂ is often used. It is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI produced during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[13]

Detailed Protocol: Synthesis of 4-(Phenylethynyl)isothiazole

This protocol is based on standard Sonogashira conditions successfully applied to other iodo-heterocycles.[14][15]

Materials:

  • This compound (1.0 eq, e.g., 0.5 mmol, 105.5 mg)

  • Phenylacetylene (1.2 eq, 0.6 mmol, 66 µL)

  • PdCl₂(PPh₃)₂ (2 mol%, 0.01 mmol, 7.0 mg)

  • Copper(I) Iodide (CuI) (4 mol%, 0.02 mmol, 3.8 mg)

  • Triethylamine (TEA) (3.0 eq, 1.5 mmol, 209 µL)

  • Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)

  • Schlenk flask or sealed tube

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Add anhydrous, degassed THF (or DMF) via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction at room temperature. The reaction is often rapid, but may be gently heated (40-50°C) if progress is slow.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynylisothiazole.

Data Summary: Sonogashira Coupling Conditions
Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)TEATHFRT292
1-OctynePd(PPh₃)₄ (3%)CuI (5%)DIPADMF50488
Trimethylsilyl-acetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)TEATHFRT395

Other Important Transformations

While C-C bond formation is paramount, other coupling reactions significantly expand the synthetic utility of this compound.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16] For this compound, this would typically involve reacting it with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., TEA or K₂CO₃).[17]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[18] The reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[19] This opens a direct route to 4-amino-substituted isothiazoles, which are valuable pharmacophores.[20]

Conclusion and Future Outlook

This compound stands as a cornerstone building block for the synthesis of diverse 4-arylisothiazole libraries. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for efficient and modular construction of complex molecules under relatively mild conditions. The Suzuki, Stille, and Sonogashira reactions provide robust and reliable pathways to novel carbon-carbon linked analogs, while the Buchwald-Hartwig amination offers direct access to key nitrogen-substituted derivatives. For researchers in drug discovery, mastering these protocols enables the rapid exploration of structure-activity relationships, paving the way for the development of next-generation isothiazole-based therapeutics.

References

Application Note: 4-Iodoisothiazole as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Kinase Inhibition and the Isothiazole Scaffold

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The development of small molecule kinase inhibitors, which typically target the ATP-binding site, has revolutionized precision oncology and the treatment of inflammatory diseases.[3]

The isothiazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry.[1][4] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for kinase inhibitor design.[1][5] This application note focuses on 4-iodoisothiazole , a strategically designed building block for generating libraries of novel kinase inhibitors. The iodine atom at the C4 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the isothiazole core.[6][7] This approach facilitates the rapid generation of diverse compound libraries, accelerating the identification of potent and selective kinase inhibitors.

Rationale for this compound in Kinase Inhibitor Synthesis

The utility of this compound is rooted in the principles of modern synthetic and medicinal chemistry:

  • Vectorial Diversity: The iodo group provides a specific point for chemical modification. By employing various cross-coupling reactions, researchers can introduce a wide array of substituents (aryl, heteroaryl, alkynyl, amino groups) directed into specific pockets of a kinase's ATP-binding site.

  • Enhanced Reactivity: The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds. This makes this compound significantly more reactive in the rate-limiting oxidative addition step of palladium-catalyzed coupling reactions, often leading to milder reaction conditions, shorter reaction times, and higher yields.[7]

  • Scaffold Stability: The isothiazole ring is generally stable to the conditions required for cross-coupling, ensuring the integrity of the core structure throughout the synthetic sequence.

The overall workflow for leveraging this compound is a streamlined process from chemical synthesis to biological validation.

G cluster_synthesis PART 1: Chemical Synthesis cluster_bio PART 2: Biological Evaluation Start This compound Scaffold Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Groups) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amino Groups) Start->Buchwald Library Diverse Compound Library Suzuki->Library Sonogashira->Library Buchwald->Library Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Library->Assay Screening IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Hit Hit Compound(s) Identified SAR->Hit G EGFR EGFR Receptor RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates PLC PLCγ EGFR->PLC Phosphorylates Inhibitor 4-Isothiazole Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLC->PKC PKC->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation Gene Transcription

References

Application Notes & Protocols: 4-Iodoisothiazole as a Premier Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-iodoisothiazole, a highly functionalized heterocyclic compound, and its applications in the synthesis of advanced materials. While specific, direct literature on this compound is emerging, its structural motifs—a reactive carbon-iodine bond and an electron-deficient isothiazole core—position it as a versatile precursor for novel materials in organic electronics. The protocols herein are derived from well-established synthetic strategies for analogous iodo-substituted heteroaromatics, providing a robust framework for researchers.

Core Concepts: The Scientific Rationale for Using this compound

The isothiazole ring is a five-membered heterocycle that is of significant interest in materials science.[1][2] Its utility stems from several key electronic and structural features:

  • Electron-Deficient Nature : The presence of an electronegative nitrogen atom in the isothiazole ring imparts an electron-accepting (or electron-deficient) character.[3] When incorporated into a conjugated polymer backbone, this property can lower the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][5] A deeper HOMO level is particularly advantageous in organic solar cells, as it can lead to a higher open-circuit voltage (Voc), a critical parameter for device efficiency.[5][6]

  • Structural Rigidity and Planarity : The fused ring system of isothiazole derivatives like thiazolo[5,4-d]thiazole is noted for its rigid and planar structure.[7] This planarity promotes effective intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[7][8]

  • Reactive Handle for Synthesis : The iodine atom at the 4-position is the key to this compound's versatility. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4][9] This allows for the precise and efficient formation of new carbon-carbon bonds, which is the foundation of modern conjugated material synthesis.[10]

Application in Conjugated Polymer Synthesis for Organic Electronics

Conjugated polymers are the active materials in a range of organic electronic devices. This compound is an ideal monomer for creating donor-acceptor (D-A) copolymers, where the isothiazole unit can serve as the acceptor component.

This protocol details the synthesis of an alternating copolymer from this compound and 1,4-phenylenediboronic acid. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acid co-monomers.

Experimental Workflow Diagram

G cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation Monomers 1. Dissolve this compound & 1,4-Phenylenediboronic Acid in Toluene/DMF under Argon Base 2. Add Aqueous K2CO3 Solution Monomers->Base Combine 4. Add Catalyst to Monomer Mixture Base->Combine Catalyst 3. Prepare Pd(OAc)2/PPh3 Catalyst Solution in Anhydrous Toluene Catalyst->Combine Degas 5. Degas via Freeze- Pump-Thaw Cycles Combine->Degas React 6. Heat at 90°C for 48 hours Degas->React Precipitate 7. Cool and Precipitate Polymer in Methanol React->Precipitate Filter 8. Filter and Wash with Water & Methanol Precipitate->Filter Purify 9. Purify via Soxhlet Extraction Filter->Purify Dry 10. Dry Polymer Under Vacuum Purify->Dry

Caption: Suzuki polymerization workflow for a this compound-based copolymer.

Materials:

  • This compound (1.0 mmol, 1 eq.)

  • 1,4-Phenylenediboronic acid (1.0 mmol, 1 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Argon gas supply

  • Schlenk line and appropriate glassware

Step-by-Step Methodology:

  • Reaction Setup : In a 50 mL Schlenk flask, add this compound (1.0 mmol) and 1,4-phenylenediboronic acid (1.0 mmol). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor polymerization results.

  • Solvent Addition : Add anhydrous toluene (15 mL) and anhydrous DMF (5 mL) to the flask via syringe. The solvent mixture is chosen to ensure the solubility of both the nonpolar and polar monomers and the growing polymer chain.

  • Base Addition : Prepare a 2 M aqueous solution of K₂CO₃. Add 2 mL of this solution to the reaction mixture. The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.

  • Catalyst Preparation : In a separate Schlenk tube, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 2 mL of anhydrous toluene under argon. The PPh₃ acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

  • Initiation : Transfer the catalyst solution to the monomer mixture via cannula.

  • Degassing : Subject the entire reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen. This is a crucial step for achieving high molecular weight polymers.

  • Polymerization : Heat the mixture to 90°C and stir vigorously for 48 hours under a positive pressure of argon. The progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC).

  • Work-up and Precipitation : After cooling to room temperature, pour the viscous reaction mixture into 200 mL of methanol with rapid stirring. The polymer will precipitate as a solid. This step removes the catalyst, unreacted monomers, and salts.

  • Purification : Filter the precipitated polymer and wash it sequentially with water and methanol. For high-purity material required for electronic devices, further purification by Soxhlet extraction is necessary. Sequentially extract with methanol, acetone, and finally chloroform to collect the purified polymer fraction.[4]

  • Drying : Dry the final polymer product under high vacuum at 40-50°C for 24 hours to remove residual solvents.

The synthesized polymer must be thoroughly characterized to validate its structure and assess its properties for electronic applications.

Parameter Technique Purpose Typical Expected Value Range for D-A Polymers
Structure Confirmation ¹H & ¹³C NMR SpectroscopyConfirms the successful incorporation of both monomer units into the polymer backbone.Peaks corresponding to both isothiazole and phenylene protons/carbons.
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Determines the average molecular weight and polydispersity index (PDI). Higher Mn is often linked to better film-forming properties and device performance.Mn: 10 - 50 kDa; PDI: 1.5 - 2.5
Optical Properties UV-Vis SpectroscopyMeasures the absorption spectrum of the polymer in solution and as a thin film. The absorption edge is used to calculate the optical bandgap (Eg).Eg: 1.8 - 2.2 eV
Electrochemical Properties Cyclic Voltammetry (CV)Determines the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated.HOMO: -5.4 to -5.7 eV; LUMO: -3.2 to -3.5 eV[5][11]
Thermal Stability Thermogravimetric Analysis (TGA)Measures the decomposition temperature (Td), indicating the material's stability during device fabrication and operation.Td > 350 °C
Application in Small Molecule Synthesis for OLEDs

This compound can also be used to synthesize well-defined small molecules for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs).[4][12] The isothiazole core can be coupled with various aromatic groups to tune the emission color and electronic properties.[4]

This protocol describes a simple Suzuki coupling to attach a single aromatic group (e.g., from 2-naphthaleneboronic acid) to the 4-position of the isothiazole ring.

Synthesis Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions Iodo This compound Catalyst Pd(PPh3)4 Iodo->Catalyst Boric 2-Naphthalene- boronic Acid Boric->Catalyst Product Product: 4-(naphthalen-2-yl)isothiazole Catalyst->Product Suzuki Coupling Base Na2CO3 Base->Catalyst Solvent Toluene/Ethanol/H2O Solvent->Catalyst Temp Reflux, 12h Temp->Catalyst

Caption: Synthesis of a 4-aryl-isothiazole via Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1 eq.)

  • 2-Naphthaleneboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Step-by-Step Methodology:

  • Setup : Combine this compound, 2-naphthaleneboronic acid, and Na₂CO₃ (3.0 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvents : Add the Pd(PPh₃)₄ catalyst, followed by a solvent mixture of toluene (10 mL), ethanol (3 mL), and water (3 mL).

  • Reaction : Heat the mixture to reflux (approx. 85-90°C) and stir for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.[13]

The resulting small molecule can then be characterized for its photoluminescent properties, including its emission spectrum and quantum yield, to assess its suitability for OLED applications.[12][14]

Conclusion

This compound stands out as a potent and versatile building block for materials science. Its reactive C-I bond provides an accessible entry point for sophisticated molecular design through established cross-coupling chemistry, enabling the synthesis of both high-performance conjugated polymers and tailored small molecules. The inherent electronic properties of the isothiazole ring allow for fine-tuning of energy levels and intermolecular interactions, which are critical for advancing the performance of organic electronic devices. The protocols outlined in this guide serve as a validated starting point for researchers to explore and unlock the full potential of this promising heterocyclic compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds.[3][4] This reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][4]

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The ability to functionalize the isothiazole ring at specific positions, such as the C4-position, is therefore of high strategic value in the development of novel therapeutic agents. This application note provides a detailed, step-by-step guide for the successful Buchwald-Hartwig amination of 4-iodoisothiazole, a key building block for the synthesis of diverse isothiazole-containing compounds. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and for effective troubleshooting. The generally accepted cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Buchwald-Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition_Complex" [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-X)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine_Coordination" [label="Amine Coordination\nComplex\n[Ar-Pd(II)(HNR'R'')]L2+ X-", fillcolor="#FBBC05"]; "Amido_Complex" [label="Amido Complex\n(Ar-Pd(II)-NR'R'')L2", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Product\n(Ar-NR'R'')", shape=ellipse, fillcolor="#FFFFFF"]; "Catalyst_Regeneration" [label="Catalyst\nRegeneration", shape=plaintext, fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition_Complex" [label=" + Ar-X"]; "Oxidative_Addition_Complex" -> "Amine_Coordination" [label=" + HNR'R''"]; "Amine_Coordination" -> "Amido_Complex" [label=" + Base\n- Base-H+ X-"]; "Amido_Complex" -> "Product" [label="Reductive\nElimination"]; "Product" -> "Pd(0)L2" [style=invis]; "Amido_Complex" -> "Pd(0)L2" [label=" "]; } Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailableEnsure dryness, may require distillation.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir-stable but handle quickly.
XPhos≥98%Commercially AvailableAir-sensitive ligand, handle under inert gas.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic, handle in a glovebox.
Anhydrous TolueneDriSolv or equivalentCommercially AvailableUse a freshly opened bottle or dry over Na/benzophenone.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClReagent GradePrepared in-houseFor workup.
Brine (Saturated aq. NaCl)Reagent GradePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Celite®---Commercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd(OAc)2, XPhos, and NaOtBu to an oven-dried Schlenk tube. B 2. Evacuate and backfill the tube with Argon (3x). A->B C 3. Add this compound and the amine coupling partner. B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Heat the reaction mixture to 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with sat. aq. NH4Cl. F->G H 8. Extract with Et2O (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over MgSO4, filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-isothiazole derivative.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on several factors. Below are some key considerations and a troubleshooting guide for the amination of this compound.

ParameterRecommendation/Rationale
Catalyst/Ligand The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective for heteroaromatic substrates as they promote the reductive elimination step and prevent catalyst deactivation.[4][7]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[4]
Solvent Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used.[3][5] For some substrates, polar aprotic solvents may be beneficial, but care must be taken as they can sometimes inhibit the reaction.[8]
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.
Inert Atmosphere The Pd(0) catalyst is oxygen-sensitive. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst/ligand- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent- Catalyst poisoning by sulfur- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the solvent is properly dried and degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).- Increase catalyst/ligand loading. Consider a different ligand system known to be robust for sulfur-containing heterocycles.
Formation of side products - Homocoupling of the amine or aryl halide- Hydrodehalogenation of this compound- Lower the reaction temperature.- Use a less sterically hindered ligand.- Ensure the base is added last to the reaction mixture.
Difficulty in purification - Residual palladium catalyst in the product- Filter the crude product through a plug of silica gel or treat with a palladium scavenger.

Safety Precautions

  • Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong, corrosive base that is highly reactive with water. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 4-amino-isothiazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Isothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Coupling Reactions. Isothiazoles are a vital class of heterocycles in medicinal chemistry and materials science.[1][2][3] However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by rapid catalyst deactivation. This guide provides in-depth troubleshooting strategies, preventative measures, and validated protocols to help you navigate these challenges and achieve robust, reproducible results.

Part 1: Troubleshooting Common Deactivation Pathways

Catalyst deactivation in isothiazole couplings typically manifests as stalled reactions, low yields, or the formation of palladium black.[4] Understanding the root cause is critical for effective troubleshooting. This section is structured in a question-and-answer format to address the most common issues encountered in the lab.

Pathway A: Catalyst Poisoning by the Isothiazole Heterocycle

Q1: My Suzuki-Miyaura reaction with a 5-bromoisothiazole is sluggish and stalls at ~30% conversion, even with a fresh catalyst. Could the isothiazole itself be the problem?

A1: Yes, this is a primary challenge. The isothiazole ring contains both sulfur and nitrogen atoms, which are Lewis basic and can act as potent poisons to the palladium catalyst.[5][6] These heteroatoms can coordinate strongly to the electron-deficient palladium center, blocking the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed.[7][8][9] This binding is often reversible but can be strong enough to significantly inhibit or completely halt catalytic turnover.

Q2: How can I mitigate direct catalyst poisoning by my isothiazole substrate?

A2: The key is to protect the palladium center. This is achieved by selecting a ligand that is both sterically bulky and electron-rich. Such ligands form stable, coordinatively saturated complexes with palladium, making it more difficult for the isothiazole's heteroatoms to displace the ligand and poison the catalyst.

  • Recommended Action: Switch from simple phosphine ligands like PPh₃ to modern biaryl phosphine ligands. These ligands are designed to be sterically demanding and promote the formation of the highly active, monoligated Pd(0) species necessary for challenging couplings.[10][11]

  • Rationale: The bulk of ligands like XPhos or SPhos creates a "protective pocket" around the palladium, while their electron-donating nature increases the electron density on the metal, which can accelerate the rate-limiting oxidative addition step with the isothiazole halide.[10]

Table 1: Ligand Selection Guide for Isothiazole Couplings

Ligand TypeExample(s)Key CharacteristicsRecommended For
Simple Phosphines PPh₃, P(o-tol)₃Low cost, moderate activity.Simple, unhindered substrates (often insufficient for isothiazoles).
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-rich, air-stable.[10]Overcoming substrate-based poisoning; coupling of challenging aryl chlorides.[6]
Josiphos-type Ferrocenyl Phosphines tBuXPhosVery bulky, highly active.Sterically demanding couplings and achieving high turnover numbers.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable Pd-complexes.[12]High-temperature reactions where phosphine ligand degradation is a concern.[12][13]
Pathway B: Ligand Degradation and Catalyst Agglomeration

Q3: My reaction mixture turned black, and I see a fine precipitate. My starting material is no longer being consumed. What happened?

A3: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[4][6] This occurs when the supporting phosphine ligands degrade or dissociate from the metal center. Without the stabilizing ligands, the individual palladium atoms rapidly agglomerate into catalytically inactive nanoparticles and bulk metal.[12][14]

Q4: What causes my phosphine ligand to degrade, and how can I prevent it?

A4: Phosphine ligands, especially trialkylphosphines, can be sensitive to several factors:

  • Oxidation: Trace oxygen in the reaction setup can oxidize phosphines to phosphine oxides, which have poor coordinating ability.[6][15] This alters the ligand-to-metal ratio and destabilizes the catalyst.

  • High Temperatures: Many phosphine ligands are not stable at temperatures exceeding 100-120 °C for prolonged periods, leading to P-C bond cleavage.[6]

  • Reaction with Base/Solvent: Certain combinations of strong bases and solvents (e.g., t-BuOK in THF) at high temperatures can lead to ligand degradation pathways.

Preventative Measures:

  • Rigorous Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Use Air-Stable Precatalysts: Modern precatalysts (e.g., G3/G4 Buchwald palladacycles) are solid, air-stable compounds that generate the active, monoligated Pd(0) species in situ.[16] This avoids handling sensitive Pd(0) sources and phosphine ligands separately.

  • Temperature Control: Do not overheat the reaction. Run reactions at the lowest temperature that provides a reasonable rate.[6]

  • Ligand Choice: If high temperatures are necessary, consider switching to more robust N-Heterocyclic Carbene (NHC) ligands, which often exhibit superior thermal stability compared to phosphines.[12]

Part 2: Proactive Strategies & Experimental Protocols

Success in isothiazole coupling often comes from careful planning to prevent deactivation before it occurs.

Systematic Troubleshooting Workflow

When a reaction fails, a logical diagnostic process is essential. The following workflow can help pinpoint the issue.

G start Reaction Failed (Low Yield / No Conversion) symptom1 Precipitate Observed? (e.g., Palladium Black) start->symptom1 symptom2 Clean Reaction Mixture, but Stalled? start->symptom2 No cause1 Probable Cause: Catalyst Agglomeration symptom1->cause1 Yes cause2 Probable Cause: Catalyst Poisoning symptom2->cause2 cause3 Probable Cause: Reagent/Condition Issue symptom2->cause3 solution1 Solution: - Use more robust ligand (NHC) - Lower reaction temperature - Ensure strict inert atmosphere - Use a pre-catalyst cause1->solution1 solution2 Solution: - Use bulky, e--rich ligand (XPhos) - Increase ligand:Pd ratio slightly - Screen different bases/solvents cause2->solution2 solution3 Solution: - Check reagent purity (esp. boronic acid) - Verify base activity - Use anhydrous solvents - Re-optimize conditions cause3->solution3

Caption: A logical workflow for troubleshooting failed isothiazole coupling reactions.
Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize common failure modes when coupling an isothiazole bromide.

Title: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisothiazole with Phenylboronic Acid.

Materials:

  • 5-Bromo-3-methylisothiazole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-3-methylisothiazole, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be ~0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q5: Can I use a Pd(II) source like Pd(OAc)₂ directly with a phosphine ligand instead of an expensive precatalyst?

A5: While possible, it introduces significant variability. The in situ reduction of Pd(II) to the active Pd(0) species can be inefficient and is often dependent on the phosphine ligand itself acting as a reductant, which gets oxidized in the process.[15] This alters your ligand-to-metal ratio from the start and can lead to the formation of mixed catalytic species with different reactivities.[15] For challenging substrates like isothiazoles, using a well-defined, air-stable Pd(0) precatalyst is highly recommended for reproducibility.[16]

Q6: My boronic acid is decomposing (protodeboronation) faster than the coupling reaction. How can I fix this?

A6: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4] It is often promoted by excess water and certain bases.

  • Use a Stronger, Non-Nucleophilic Base: Switch from bases like K₂CO₃ to K₃PO₄ or Cs₂CO₃.[4][6]

  • Use Anhydrous Conditions: Finely grind the base and dry it in an oven before use. Use anhydrous solvents. A small amount of water is often necessary for the transmetalation step, but excess water is detrimental.[17]

  • Use Boronate Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) ester. These are generally more resistant to protodeboronation.[6]

Q7: Is it possible to "rescue" a stalled reaction by adding more catalyst?

A7: Adding more catalyst to a stalled reaction that shows signs of decomposition (e.g., palladium black) is rarely effective. The deactivation products and reaction impurities that killed the first batch of catalyst will likely deactivate the new batch as well. It is more productive to stop the reaction, attempt to isolate any remaining starting material, and re-run the reaction under optimized conditions based on the troubleshooting guides above.

Q8: Are nickel catalysts a viable alternative for isothiazole couplings?

A8: Nickel catalysis is a powerful and increasingly popular alternative to palladium, especially for coupling with more challenging electrophiles like aryl chlorides or sulfamates.[11] Nickel catalysts can operate via different mechanisms and may be less susceptible to poisoning by sulfur-containing heterocycles in certain cases. If you have exhausted options with palladium, exploring a nickel-based system (e.g., NiCl₂(dme) with a supporting ligand) is a logical next step.

References

Technical Support Center: Regioselective Synthesis of Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity. Isothiazoles are a critical scaffold in medicinal chemistry and materials science, and controlling the orientation of substituents on the isothiazole ring is paramount for tuning their biological activity and material properties.[1][2][3] This resource provides field-proven insights and actionable protocols to help you navigate the complexities of their synthesis.

Troubleshooting Guide: Common Issues in Regioselective Isothiazole Synthesis

This section addresses specific experimental problems you might encounter. Each issue is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

The formation of regioisomeric mixtures is a common challenge in the synthesis of substituted heterocycles. The root cause often lies in the reaction mechanism and the subtle interplay of electronic and steric factors of your starting materials.

Potential Causes & Solutions:

  • Ambident Nucleophilicity/Electrophilicity of Reactants: In many isothiazole syntheses, one of the reacting partners can be attacked at multiple sites. For instance, in reactions analogous to the Hantzsch thiazole synthesis, an unsymmetrical α-haloketone can react with a thioamide to produce two different isomers.[4][5][6]

    • Expert Insight: The regioselectivity in such cases is often dictated by the relative electrophilicity of the two carbon atoms in the α-haloketone. The more electrophilic carbon will preferentially react with the sulfur atom of the thioamide.

    • Troubleshooting Steps:

      • Analyze Electronic Effects: Evaluate the electronic properties of the substituents on your starting materials. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbon, directing the nucleophilic attack of the sulfur atom to that site. Conversely, electron-donating groups will have the opposite effect.

      • Modify Reaction Conditions:

        • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water). A change in solvent can alter the transition state energies for the formation of the two regioisomers.

        • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

        • pH Control: In acid-catalyzed reactions, the pH can significantly impact the regiochemical outcome.[4][5] A systematic screening of acidic conditions (e.g., using different Brønsted or Lewis acids) is recommended.

      • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can sterically hinder the approach to one of the reaction sites, thereby favoring the formation of the less sterically hindered product. Consider redesigning your starting materials to incorporate sterically demanding groups to direct the regioselectivity.

  • Thermodynamic vs. Kinetic Control: Your reaction might be under thermodynamic control, leading to the most stable regioisomer, which may not be the desired one.

    • Expert Insight: Reactions run at higher temperatures for extended periods tend to favor the thermodynamically more stable product. Kinetically controlled reactions, typically run at lower temperatures for shorter durations, favor the product that is formed faster.

    • Troubleshooting Steps:

      • Vary Reaction Time and Temperature: Conduct a time-course study at different temperatures. Analyze aliquots of the reaction mixture at various time points using techniques like HPLC or NMR to determine the ratio of regioisomers. This will help you understand whether the initial product isomerizes over time.

      • Use a Milder Base/Acid: Strong bases or acids can sometimes facilitate the equilibration of regioisomers. Switching to a milder catalyst may help trap the kinetically favored product.

Issue 2: The yield of my desired isothiazole is consistently low, even with good regioselectivity.

Low yields can be frustrating, but a systematic approach can often pinpoint the cause.[7][8]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your reactants or solvents can inhibit the reaction or lead to the formation of side products.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, elemental analysis).

      • Purify Reactants: If necessary, purify your starting materials by recrystallization, distillation, or column chromatography.

      • Use Dry Solvents: Many reactions for heterocycle synthesis are sensitive to moisture. Ensure you are using anhydrous solvents, especially when working with reactive intermediates.

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimal for your specific substrates.[7]

    • Troubleshooting Steps:

      • Concentration Scan: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired reaction pathway, while in others, dilution may be necessary to minimize side reactions.

      • Catalyst Screening: If your reaction is catalyzed, screen a variety of catalysts (e.g., different acids, bases, or metal catalysts) and catalyst loadings to find the most efficient system.[6]

      • Atmosphere Control: If your reactants or intermediates are sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Decomposition: The desired isothiazole may be unstable under the reaction or workup conditions.[7]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If you observe the formation of the product followed by its disappearance, this suggests decomposition.

      • Modify Workup Procedure: If the product is acid- or base-sensitive, ensure your workup procedure involves neutralization steps. Minimize exposure to high temperatures during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted isothiazoles, and how do they influence regioselectivity?

Several robust methods exist for the synthesis of the isothiazole ring, with the choice of method often depending on the desired substitution pattern.[1]

  • Rees Synthesis: This method involves the reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride. It is known for its mild reaction conditions and often provides high yields for specific substitution patterns.[1]

  • Singh Synthesis: This one-pot procedure utilizes the reaction of β-ketodithioesters with ammonium acetate. Its operational simplicity makes it suitable for library synthesis.[1][9]

  • Solvent-Free Synthesis from β-Enaminones: This environmentally friendly approach involves the reaction of β-enaminones with ammonium thiocyanate at elevated temperatures, offering high yields and rapid reaction times.[1]

  • From Alkynyl Oxime Ethers: A base-promoted cycloaddition of alkynyl oxime ethers with a sulfur source like Na₂S provides a route with excellent functional group tolerance.[9]

  • From 1,2,3-Thiadiazoles: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles can generate a variety of isothiazoles.[9]

The regioselectivity in these methods is inherently linked to the structure of the starting materials and the reaction mechanism. For example, in syntheses involving unsymmetrical precursors, the electronic and steric properties of the substituents will direct the cyclization to favor one regioisomer.

Q2: Which analytical techniques are most effective for determining the regiochemistry of my substituted isothiazole products?

Unambiguous determination of the regiochemical outcome is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the isothiazole ring are highly dependent on their position and the nature of the substituents.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the isothiazole ring provide valuable information about the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are powerful for establishing connectivity between protons and carbons, which can definitively prove the regiochemistry. For instance, an HMBC correlation between a substituent's proton and a ring carbon can confirm the point of attachment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique can be used to determine the spatial proximity of different protons. An NOE between a proton on a substituent and a proton on the isothiazole ring can provide strong evidence for a particular regioisomer.

  • X-ray Crystallography: This is the gold standard for structure determination. If you can obtain a single crystal of your product, X-ray diffraction will provide an unambiguous 3D structure, confirming the regiochemistry.

  • Mass Spectrometry (MS): While MS primarily provides information about the molecular weight, analysis of the fragmentation pattern can sometimes offer clues about the substitution pattern.

Q3: How can I leverage computational chemistry to predict or rationalize the regioselectivity in my isothiazole synthesis?

Computational chemistry is an increasingly valuable tool for understanding and predicting the outcomes of chemical reactions.

  • Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction mechanism and calculate the energies of the transition states leading to the different regioisomers.[10] The regioisomer formed via the lower energy transition state is the kinetically favored product.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] By examining the MEP maps of your reactants, you can predict the most likely sites of interaction.

  • Local Reactivity Indices: These indices, derived from conceptual DFT, can quantify the reactivity of different atomic sites within a molecule, providing a more quantitative prediction of regioselectivity.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for the Singh Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is a general guideline for the one-pot synthesis of isothiazoles from β-ketodithioesters.[1][9]

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0-3.0 mmol).

  • Add ethanol (5-10 mL) as the solvent.

  • Stir the reaction mixture and heat to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Table 1: Comparison of Regioselectivity in Isothiazole Synthesis under Different Conditions
EntryReactant A (Substituent)Reactant B (Substituent)SolventTemperature (°C)Regioisomeric Ratio (A:B)Yield (%)
1PhenylMethylEthanol8085:1578
2PhenylMethylToluene11090:1072
3p-NitrophenylMethylDMF80>95:585
4p-MethoxyphenylMethylEthanol8070:3075

This table is a representative example and the results will vary depending on the specific substrates and reaction conditions.

Visualizing Reaction Pathways

Diagram 1: Decision-Making Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_mechanism Analyze Reaction Mechanism (Electronic vs. Steric Control) start->check_mechanism electronic_dominant Are Electronic Effects Dominant? check_mechanism->electronic_dominant modify_electronics Modify Substituents (Electron-withdrawing/-donating groups) electronic_dominant->modify_electronics Yes steric_dominant Are Steric Effects Dominant? electronic_dominant->steric_dominant No reassess Re-evaluate Regioselectivity modify_electronics->reassess modify_sterics Introduce Bulky Groups steric_dominant->modify_sterics Yes adjust_conditions Systematically Adjust Reaction Conditions steric_dominant->adjust_conditions No modify_sterics->reassess temp Vary Temperature (Kinetic vs. Thermodynamic) adjust_conditions->temp solvent Screen Solvents (Polarity Effects) temp->solvent catalyst Screen Catalysts/pH solvent->catalyst catalyst->reassess

Caption: Troubleshooting workflow for improving regioselectivity.

Diagram 2: Generalized Mechanism for Isothiazole Formation

G reactants Nucleophile (N-S source) Electrophile (C-C-C source) intermediate Acyclic Intermediate reactants->intermediate Initial Attack cyclization Intramolecular Cyclization intermediate->cyclization Conformational Change product Isothiazole Ring cyclization->product Favored Pathway (Lower Activation Energy) side_product Regioisomeric Side-Product cyclization->side_product Disfavored Pathway (Higher Activation Energy)

Caption: A simplified mechanism highlighting the key cyclization step.

References

Stability of 4-Iodoisothiazole under prolonged reaction times

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Iodoisothiazole

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Our goal is to provide you with in-depth technical insights and actionable troubleshooting advice to address stability challenges, particularly those encountered during prolonged reaction times.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental observations you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve common problems related to the degradation of this compound.

Question 1: My reaction mixture containing this compound is turning dark brown or black over time, and my yield of the desired product is low. What is likely happening?

Answer: A dark coloration is often indicative of decomposition, which in the context of reactions involving iodo-heterocycles, frequently points to the formation of molecular iodine (I₂) or other degradation products. The primary culprit is the lability of the carbon-iodine (C-I) bond.

  • Causality: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to cleavage under thermal, photolytic, or certain chemical stresses.[1][2] In palladium-catalyzed cross-coupling reactions, for example, the oxidative addition of the C-I bond to the Pd(0) center is a key step. However, prolonged reaction times or elevated temperatures can promote side reactions, such as homocoupling or proto-deiodination (replacement of the iodine atom with a hydrogen atom), which can lead to catalyst decomposition (forming palladium black) and other colored impurities.[1]

  • Immediate Actions:

    • Reduce Temperature: If synthetically feasible, lower the reaction temperature. The stability of many isothiazole derivatives is temperature-dependent.[3][4]

    • Exclude Light: Wrap your reaction vessel in aluminum foil. Iodo-substituted aromatic compounds can be light-sensitive, and photolytic cleavage of the C-I bond can generate radical species that lead to decomposition.[5]

    • Optimize Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not let the reaction run for an arbitrarily long time. Once the starting material is consumed or the product concentration plateaus, work up the reaction promptly.

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the isothiazole ring without the iodine atom (proto-deiodination). How can I minimize this?

Answer: Proto-deiodination is a common side reaction, especially in palladium-catalyzed processes like Suzuki, Stille, or Sonogashira couplings.[1] It occurs when the aryl-palladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can engage in the desired cross-coupling pathway.

  • Mechanistic Insight: This side reaction can be particularly prevalent in solvents that can act as proton sources (like alcohols) or in the presence of water. Certain reagents, such as bases or additives, can also facilitate this pathway.

  • Troubleshooting & Optimization Strategies:

    • Solvent Choice: If you are using protic solvents or solvents known to contain water (like dioxane or DMF), consider switching to a non-polar, aprotic solvent such as toluene.[1] Ensure your solvent is anhydrous and thoroughly deoxygenated.

    • Reagent Purity: Use high-purity, anhydrous reagents. Ensure your base is finely ground and dried before use.

    • Catalyst Activity: Employ a more active catalyst or ligand system. A faster catalytic cycle can increase the rate of the desired cross-coupling relative to the undesired proto-deiodination pathway.[1]

    • Reaction Order: Add the this compound substrate slowly to the reaction mixture containing the catalyst and coupling partner. This can help maintain a low concentration of the reactive intermediate and favor the desired reaction.

Question 3: My LC-MS analysis shows multiple small, unidentifiable polar peaks appearing as the reaction progresses. Is this related to the stability of the isothiazole ring itself?

Answer: Yes, this could indicate the cleavage of the isothiazole ring. While generally stable, the isothiazole ring can be susceptible to opening under certain harsh conditions, such as strong nucleophiles, potent oxidizing agents, or extreme pH.[6]

  • Underlying Chemistry: The sulfur-nitrogen (S-N) bond in the isothiazole ring is a potential weak point. Nucleophilic attack at the sulfur atom or oxidative cleavage can lead to ring-opening, generating a cascade of smaller, more polar fragments that are difficult to characterize.

  • Preventative Measures:

    • pH Control: If your reaction conditions are strongly acidic or basic, consider if a milder base or buffer system could be used. The stability of thiazole and isothiazole derivatives can be pH-dependent.[3]

    • Avoid Strong Oxidants: Be cautious when using strong oxidizing agents in the presence of the isothiazole ring, as the sulfur atom is susceptible to oxidation.[6]

    • Forced Degradation Study: To confirm this hypothesis, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you understand the degradation profile of your molecule under specific stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing the stability of this compound? A1: The primary factor is the inherent weakness of the carbon-iodine bond. Bond dissociation energy decreases as you move down the halogen group (C-F > C-Cl > C-Br > C-I).[7] This low bond energy makes the iodine atom a good leaving group in nucleophilic substitutions and highly reactive in metal-catalyzed cross-coupling reactions, but it also renders the molecule more susceptible to degradation from heat, light, and certain reagents.[1][2]

Q2: How should I properly store this compound to ensure its long-term stability? A2: Proper storage is critical. Based on guidelines for similar iodo-substituted and heterocyclic compounds, the following conditions are recommended:

  • Temperature: Store in a cool place, ideally refrigerated at 2-8°C.[8][9]

  • Atmosphere: Keep the container tightly closed under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[8]

  • Light: Protect from light by storing it in an amber vial or in a dark location.[8]

Q3: Can prolonged reaction times at room temperature still lead to degradation? A3: Yes. While elevated temperatures accelerate degradation, even ambient temperature can be sufficient to cause decomposition over extended periods (e.g., > 24 hours), especially if the reaction mixture contains catalysts or reagents that can interact with the C-I bond or if the reaction is exposed to ambient light. Always monitor reactions and aim for the shortest time necessary for completion.

Q4: Are there any specific classes of reagents I should be cautious with when using this compound for long reactions? A4: Be cautious with strong reducing agents, which can cause reductive dehalogenation. Strong nucleophiles may attack the ring system, and strong bases can, in some cases, promote elimination or decomposition pathways.[6] Additionally, some transition metal catalysts, if not used under optimal conditions, can promote decomposition over the desired reaction.[10]

Data & Protocols

Table 1: Factors Influencing the Stability of this compound
FactorStress ConditionPotential OutcomeMitigation Strategy
Temperature Prolonged heating (>60-80°C)Increased rate of C-I bond cleavage, proto-deiodination, potential ring opening.Use the lowest effective temperature; monitor reaction closely to minimize heating time.
Light Exposure to UV or ambient lightPhotolytic cleavage of the C-I bond, leading to radical formation and decomposition.Protect the reaction from light by using an amber flask or wrapping the vessel in foil.
pH Strongly acidic or basic conditionsHydrolysis or ring-opening of the isothiazole moiety.[6]Use milder bases/acids or a buffered system where possible; perform pH stability studies.
Atmosphere Presence of Oxygen/MoisturePotential for oxidative degradation or facilitation of hydrolytic pathways.[11]Use anhydrous solvents and run reactions under an inert atmosphere (N₂ or Ar).
Catalysts Inefficient or inappropriate Pd catalystCatalyst decomposition (palladium black), increased rate of side reactions like proto-deiodination.[1]Screen catalysts and ligands to find a system with high turnover and selectivity; use fresh catalyst.
Experimental Protocol: Monitoring Stability During a Mock Cross-Coupling Reaction

This protocol provides a self-validating system to assess the stability of this compound under your specific reaction conditions over time.

Objective: To quantify the degradation of this compound and the formation of byproducts (e.g., proto-deiodinated isothiazole) over a 24-hour period.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, inert atmosphere setup

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the solvent (10 mL), palladium catalyst (5 mol%), and a known amount of the internal standard to a reaction vial.

  • Time Zero (t=0) Sample: Add a precisely weighed amount of this compound (e.g., 100 mg, 0.47 mmol). Immediately withdraw a 0.1 mL aliquot, quench it with a small amount of saturated Na₂S₂O₃ solution, dilute with mobile phase (e.g., acetonitrile), and filter it for analysis. This is your t=0 reference point.

  • Incubation: Seal the vial and place it in a heating block set to your intended reaction temperature (e.g., 80°C).

  • Time-Course Sampling: Withdraw 0.1 mL aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Treat each sample identically to the t=0 sample (quench, dilute, filter).

  • Analysis: Analyze all samples by HPLC or LC-MS.

    • HPLC: Quantify the peak area of this compound relative to the internal standard at each time point. Look for the appearance and growth of new peaks.

    • LC-MS: Identify the masses of any new peaks. Specifically, look for the mass corresponding to isothiazole (M-127 relative to this compound) to identify the proto-deiodinated byproduct.

  • Data Interpretation: Plot the concentration of this compound versus time. A rapid decrease indicates instability under the tested conditions. Correlate this decrease with the increase in byproduct peaks.

Visualizations

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound under stress conditions encountered in synthetic reactions.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Pathways cluster_3 Resulting Byproducts start This compound stress Prolonged Heat Light (hv) Pd Catalyst start->stress path_a Proto-deiodination stress->path_a C-I Bond Cleavage path_b Ring Opening stress->path_b S-N Bond Cleavage product_a Isothiazole (De-iodinated byproduct) path_a->product_a product_b Uncharacterized Polar Impurities path_b->product_b G start Problem: Low Yield or Multiple Byproducts q1 Analyze crude reaction by LC-MS. Is de-iodinated byproduct present? start->q1 sol1 YES: 1. Use anhydrous/aprotic solvent (e.g., Toluene). 2. Use fresh, highly active catalyst. 3. Minimize reaction time. q1->sol1 Yes q2 NO: Is reaction mixture dark? q1->q2 No sol2 YES: 1. Protect reaction from light. 2. Lower reaction temperature. 3. Ensure inert atmosphere. q2->sol2 Yes sol3 NO: Consider ring instability. Run forced degradation study (acid/base). Adjust pH if necessary. q2->sol3 No

References

Technical Support Center: A Researcher's Guide to 4-Iodoisothiazole Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-iodoisothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the poor solubility of this compound substrates. As a Senior Application Scientist, my objective is to provide you with actionable, field-tested insights grounded in solid chemical principles, empowering you to overcome experimental hurdles and achieve your synthetic goals.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

The limited solubility of this compound can often be the hidden barrier to a successful reaction, leading to low yields, stalled reactions, and irreproducible results. This section offers a systematic approach to diagnose and resolve these critical solubility issues.

Initial Assessment: Is Solubility the True Culprit?

Before embarking on extensive solvent screening, it's essential to confirm that poor solubility is the root cause of your experimental difficulties.

Question: My Suzuki or Sonogashira coupling reaction with a this compound substrate is failing or proceeding very slowly. How can I be sure that solubility is the issue?

Answer: A primary diagnostic step is a simple visual inspection of your reaction mixture. The presence of undissolved crystalline material, even in trace amounts, is a strong indication of inadequate solubility. However, even in the absence of visible solids, the substrate may not be sufficiently solvated for efficient interaction with the catalyst and other reagents.

To definitively diagnose a solubility problem, a preliminary solubility test is highly recommended. This simple, off-line experiment can save significant time and resources.

Experimental Protocol: Rapid Solubility Assessment

  • Preparation: To a small, clean vial, add approximately 2-3 mg of your this compound substrate.

  • Solvent Addition: Add 0.5 mL of your intended reaction solvent.

  • Room Temperature Test: Vigorously agitate the vial (e.g., using a vortex mixer) for 60 seconds. Allow any undissolved solids to settle and visually inspect the solution.

  • Thermal Test: If the substrate is not fully dissolved, gently warm the vial to your target reaction temperature.

  • Analysis: Complete dissolution upon heating suggests that temperature modulation could be a viable strategy. If the solid remains, a change of solvent or the use of a co-solvent system is warranted.

Logical Workflow for Diagnosing Solubility Issues

A Stalled or Low-Yield Reaction B Visual Check: Undissolved Solids? A->B C Conduct Rapid Solubility Test B->C No / Uncertain D Solubility is a Limiting Factor B->D Yes C->D Insoluble E Investigate Other Parameters (Catalyst, Base, Reagents) C->E Soluble A Single Solvent Is Ineffective B Select Best Performing Primary Solvent (e.g., Dioxane) A->B C Add More Polar Co-Solvent (e.g., DMF) B->C D Add Less Polar Co-Solvent (e.g., Toluene) B->D E Evaluate Solubility in Various Ratios C->E D->E

Technical Support Center: Work-up Procedures for Removing Tin Byproducts in Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stille Coupling post-reaction work-up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of organotin byproducts. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction: The Challenge of Organotin Byproducts

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[1][2][3] While versatile, a significant drawback is the presence of toxic and often difficult-to-remove organotin byproducts from the reaction mixture.[1][2][3][4] These impurities can interfere with subsequent reactions, complicate product isolation and characterization, and are toxic, making their removal crucial, especially in the context of pharmaceutical development where purity is paramount.[4][5] This guide provides a comprehensive overview of various work-up procedures to address this challenge.

Frequently Asked Questions (FAQs)

Q1: What are the common tin byproducts in a Stille coupling reaction?

The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted organostannane starting materials, and hexaalkylditin.[6] The specific byproduct depends on the reaction conditions and the organostannane used.

Q2: Why is the complete removal of tin byproducts so critical?

Organotin compounds are notoriously toxic.[4][5][7][8] Their presence, even in trace amounts, can lead to inaccurate biological assay results and pose significant health and environmental risks.[5] For pharmaceutical applications, regulatory agencies mandate stringent limits on such impurities, often requiring their reduction to parts-per-million (ppm) levels.[4]

Q3: What are the principal strategies for removing organotin byproducts?

The most common and effective methods include:

  • Precipitation with Fluoride: Treating the reaction mixture with a fluoride source like potassium fluoride (KF) to precipitate insoluble organotin fluorides.[5][9][10]

  • Column Chromatography: Utilizing silica gel, often with additives, to separate the desired product from tin impurities.[5][9]

  • Liquid-Liquid Extraction: Employing aqueous solutions of varying pH to selectively extract and remove organotin compounds.[5]

  • Scavenger Resins: Using solid-supported reagents to bind and remove tin species.

The choice of method depends on the properties of the desired product and the nature of the tin impurities.

Q4: How should I handle glassware and waste contaminated with organotin compounds?

Due to their toxicity, all glassware that has come into contact with organotin compounds should be decontaminated. A common practice is to soak the glassware in bleach overnight, which oxidizes the organotin compounds to less harmful tin oxides.[5] All waste containing organotin compounds should be disposed of as hazardous waste according to institutional guidelines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the purification of your Stille coupling products.

Issue 1: My crude NMR still shows significant tin-containing impurities after a standard aqueous workup with potassium fluoride (KF).

Possible Cause: Incomplete precipitation of organotin fluorides.

Troubleshooting & Optimization:

  • Increase Stirring Time and KF Concentration: Insufficient contact time between the organotin species and the fluoride source can lead to incomplete precipitation. Vigorous stirring of the biphasic mixture for at least an hour, or even overnight, with a saturated aqueous solution of KF is recommended.[6][10]

  • Filter Through Celite®: A fine precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, making a clean separation difficult.[6][9][10] Filtering the entire mixture through a pad of Celite® can effectively remove this solid.[6][9][10]

  • Consider Cesium Fluoride (CsF): In some cases, CsF can be more effective than KF in precipitating organotin fluorides.[10]

Issue 2: I'm struggling to remove highly polar or non-polar tin byproducts.

Possible Cause: The polarity of the tin byproduct is too similar to the desired product for effective separation by standard chromatography or extraction.

Troubleshooting & Optimization:

  • Chemical Modification of Tin Byproducts:

    • For Non-polar Byproducts: Treatment with reagents like iodine (I₂) can convert unreacted tributyltin hydride (Bu₃SnH) and hexabutylditin (Bu₃SnSnBu₃) into the more polar tributyltin iodide (Bu₃SnI), which can then be removed by a KF wash.[9]

    • For Polar Byproducts: Treatment with sodium hydroxide (NaOH) can convert tributyltin halides to the more polar tributyltin hydroxide (Bu₃SnOH).[9] Conversely, treatment with aluminum trimethyl (AlMe₃) can convert them to the less polar tributyltin methyl (Bu₃SnMe).[9]

  • pH Adjustment during Extraction: Performing sequential washes with both dilute acid (e.g., HCl) and base (e.g., NaHCO₃) can help remove a wider range of tin species by altering their solubility in the aqueous phase.[10]

Issue 3: My desired product is sensitive to acidic or basic conditions.

Possible Cause: The standard workup procedures involving acidic or basic washes are causing degradation of the product.

Troubleshooting & Optimization:

  • Triethylamine-Treated Silica Gel Chromatography: A widely used and effective method is to perform flash chromatography using silica gel that has been pre-treated with an eluent containing 2-5% triethylamine.[1][9][10] This neutralizes the acidic sites on the silica, preventing product degradation.[10]

  • Potassium Carbonate/Silica Gel Stationary Phase: Another excellent neutral method involves using a stationary phase prepared by mixing 10% (w/w) powdered anhydrous potassium carbonate with silica gel.[4][6] This has been shown to be highly effective at removing organotin impurities down to the ppm level.[4]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids harsh pH conditions.[10]

Issue 4: I suspect residual tin is interfering with my downstream reactions. How can I ensure its complete removal?

Possible Cause: Even trace amounts of tin can poison catalysts or interfere with subsequent chemical transformations.

Troubleshooting & Optimization:

  • Scavenger Resins: For achieving very low levels of tin contamination, silica-based metal scavengers with thiol or cysteine functionalities are highly effective.[11][12] These resins selectively bind to tin, allowing for its removal by simple filtration.[13]

  • Combination of Methods: For particularly challenging separations, a multi-step purification strategy can be employed. For example, an initial KF wash followed by chromatography on triethylamine-treated silica gel can provide a highly purified product.

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Work-up

This is often the first line of defense for removing the majority of organotin byproducts.

  • Reaction Quenching: Once the Stille reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[6][10]

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF.[6][9] Shake the funnel vigorously for at least one minute during each wash.[6][9][10]

  • Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[6][9] If so, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[6]

  • Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][10]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel

This method is particularly useful for acid-sensitive compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes) containing 2-5% triethylamine (v/v).[1][9][10]

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with a gradient of your chosen solvent system, maintaining the 2-5% triethylamine concentration throughout.

Protocol 3: Work-up using Potassium Carbonate/Silica Gel Stationary Phase

This is a highly effective method for achieving very low levels of tin contamination.

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is generally not required.[6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system.

Data Presentation

Comparison of Common Tin Removal Methods
MethodAdvantagesDisadvantagesBest Suited For
Potassium Fluoride (KF) Wash Simple, inexpensive, removes bulk of tin byproducts.[4]May not remove all tin species, can form emulsions.[10]Initial bulk removal of tin byproducts.
Triethylamine-Treated Silica Chromatography Protects acid-sensitive compounds, good separation.[10]Requires an additional chromatography step.Purification of acid-sensitive products.
Potassium Carbonate/Silica Chromatography Highly effective at removing tin to ppm levels, neutral conditions.[4]Requires preparation of the stationary phase.Final purification step to achieve high purity.
Scavenger Resins Highly selective for tin, simple filtration work-up.[11]Can be more expensive than other methods."Polishing" step to remove trace amounts of tin.

Visualization of Workflows

Decision Tree for Selecting a Purification Method

Stille_Workup_Decision_Tree start Crude Stille Reaction Mixture is_product_solid Is the product a solid? start->is_product_solid recrystallize Recrystallization is_product_solid->recrystallize Yes is_product_acid_sensitive Is the product acid-sensitive? is_product_solid->is_product_acid_sensitive No final_product Purified Product recrystallize->final_product kf_wash Standard KF Wash is_product_acid_sensitive->kf_wash Yes acid_base_wash Acid/Base Washes is_product_acid_sensitive->acid_base_wash No chromatography_choice Chromatography Needed? kf_wash->chromatography_choice acid_base_wash->chromatography_choice treated_silica Triethylamine-Treated Silica Gel Chromatography chromatography_choice->treated_silica Yes, acid-sensitive k2co3_silica K2CO3/Silica Gel Chromatography chromatography_choice->k2co3_silica Yes, for high purity scavenger_resin Scavenger Resin chromatography_choice->scavenger_resin Trace tin remains chromatography_choice->final_product No treated_silica->final_product k2co3_silica->final_product scavenger_resin->final_product

Caption: Decision tree for selecting an appropriate work-up procedure.

Workflow for KF Wash Followed by Celite® Filtration

KF_Wash_Workflow start Diluted Reaction Mixture kf_wash Wash with saturated aqueous KF start->kf_wash precipitate Precipitate (Bu3SnF) forms kf_wash->precipitate celite_filtration Filter through Celite® precipitate->celite_filtration Yes separate_layers Separate organic and aqueous layers precipitate->separate_layers No celite_filtration->separate_layers dry_concentrate Dry and concentrate organic layer separate_layers->dry_concentrate end Crude product for further purification dry_concentrate->end

Caption: Workflow for a potassium fluoride wash with Celite® filtration.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 4-Iodoisothiazole vs. 4-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel molecular entities, particularly within medicinal chemistry and materials science, the isothiazole scaffold is a privileged heterocyclic motif found in a range of biologically active compounds.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this core, enabling the formation of crucial carbon-carbon bonds.[2][3] A critical decision in the synthetic design process is the choice of the halide on the isothiazole precursor. This guide provides an in-depth comparison of the reactivity between 4-iodoisothiazole and 4-bromoisothiazole in Suzuki coupling, supported by mechanistic principles and experimental considerations.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 4-bromoisothiazole in Suzuki coupling is dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in most Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst into this C-X bond.[4][5][6]

The reactivity trend for aryl halides in this critical step follows the order of bond dissociation energies: C-I < C-Br < C-Cl .[4][7] The weaker carbon-iodine bond has a lower activation energy for cleavage, allowing the oxidative addition to occur more readily and under significantly milder conditions compared to the stronger carbon-bromine bond.[4][5] Consequently, this compound is inherently more reactive than 4-bromoisothiazole.[4]

Head-to-Head Reactivity Comparison

This intrinsic difference in reactivity translates to distinct practical outcomes in the laboratory. This compound's higher reactivity allows for greater flexibility and efficiency, while 4-bromoisothiazole often requires more robust conditions to achieve comparable results.

  • This compound (The Sprinter): As the more reactive substrate, it is the preferred choice for rapid synthesis and for reactions involving sensitive functional groups that cannot withstand high temperatures or prolonged reaction times. Couplings with this compound can often be achieved at lower temperatures, with shorter reaction times, and with a broader range of palladium catalysts and bases.[4][8]

  • 4-Bromoisothiazole (The Workhorse): While less reactive, 4-bromoisothiazole is often more commercially available and cost-effective. Achieving high yields typically necessitates more "forcing" conditions. This includes higher reaction temperatures, longer durations, and sometimes the use of more sophisticated and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[9][10]

Table 1: Comparative Performance in Suzuki Coupling
ParameterThis compound4-BromoisothiazoleRationale & Causality
Relative Reactivity HighModerateThe C-I bond is weaker and more easily cleaved by the Pd(0) catalyst during the rate-limiting oxidative addition step.[4][7]
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CHigher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.
Reaction Time 0.5 - 4 hours4 - 24 hoursThe faster rate of oxidative addition with the iodo substrate leads to quicker catalyst turnover and product formation.
Catalyst Choice Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient.[11]Often requires more robust catalyst systems with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[2]
Yields Generally high under mild conditions.Can be high, but may require extensive optimization of conditions. Potential for lower yields due to side reactions at higher temperatures.
Cost & Availability Generally higher cost and less commercially available than the bromo- equivalent.[7]Generally lower cost and more widely available.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential to appreciate why the choice of halide is so impactful. The reaction proceeds through three key steps, with the initial oxidative addition being the most critical for determining overall reaction efficiency.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ Oxidative Adduct pd0->oa_complex Oxidative Addition (Rate-Determining Step) + Ar-X (4-Halo-isothiazole) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation + R-B(OR)₂⁻ trans_complex->pd0 product Ar-R Coupled Product trans_complex->product Reductive Elimination reductive_step_label Regenerates Catalyst reductive_step_label->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: A palladium(0) complex inserts into the carbon-halogen bond of the 4-haloisothiazole. This is the slowest step and is significantly faster for this compound (Ar-I) than for 4-bromoisothiazole (Ar-Br).[4][5]

  • Transmetalation: The organoboron reagent (activated by a base) transfers its organic group (R) to the palladium(II) complex, displacing the halide.[3][12]

  • Reductive Elimination: The two organic partners (Ar and R) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active palladium(0) catalyst.[12]

Field-Proven Experimental Protocol

The following protocol provides a robust starting point for the Suzuki coupling of 4-haloisothiazoles. Critical notes are included to guide adjustments based on the chosen halide.

Workflow Diagram

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validating System):

    • To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add the 4-haloisothiazole (1.0 equiv).

    • Add the desired arylboronic acid or boronate ester (1.1–1.5 equiv). Causality: A slight excess of the boronic acid drives the reaction to completion and compensates for potential protodeboronation side reactions.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0–3.0 equiv). Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3]

    • Add the solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water, typically at a 4:1 to 10:1 ratio).

  • Reaction Setup (Trustworthiness):

    • Seal the vessel securely.

    • Crucial Step: Degas the reaction mixture thoroughly to remove dissolved oxygen. This is typically done by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using three freeze-pump-thaw cycles. Causality: Oxygen can oxidize and deactivate the active Pd(0) catalyst, halting the catalytic cycle.

  • Reaction Execution & Monitoring:

    • Place the vessel in a preheated oil bath or microwave reactor.

    • For this compound: Start at 80 °C and monitor the reaction by TLC or GC-MS every 30-60 minutes.

    • For 4-Bromoisothiazole: Start at 100 °C. If the reaction is sluggish, the temperature can be increased to 120 °C. Longer reaction times (4-24 hours) are expected.

    • Continue heating until the limiting reagent (the 4-haloisothiazole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or DCM.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure coupled product.

Concluding Recommendations

The choice between this compound and 4-bromoisothiazole is a strategic one based on a trade-off between reactivity, cost, and the specific demands of the synthetic route.

  • Choose this compound when:

    • Speed and efficiency are paramount.

    • The substrate contains sensitive functional groups intolerant of high heat.

    • Milder reaction conditions are required to minimize side product formation.

  • Choose 4-Bromoisothiazole when:

    • Cost and starting material availability are primary drivers.

    • The target molecule is robust and can withstand more forcing conditions.

    • Access to more advanced catalyst/ligand systems for challenging couplings is available.

By understanding the fundamental principles of reactivity and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the Suzuki-Miyaura coupling for the efficient synthesis of diverse and complex isothiazole-containing molecules.

References

A Senior Application Scientist's Guide to Haloisothiazoles in Palladium-Catalyzed Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic functional materials.[1][2][3] The functionalization of this core, particularly through carbon-carbon bond formation, is critical for analog synthesis and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. This guide provides a comprehensive comparative analysis of haloisothiazoles (chloro-, bromo-, and iodo-isothiazoles) as substrates in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and provide robust, field-tested protocols for researchers in drug development and synthetic chemistry.

Introduction: The Isothiazole Core and the Imperative of C-C Bond Formation

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties and metabolic stability, making them attractive motifs in drug design.[2][4] Notable examples include the antipsychotic drug Ziprasidone and the antiviral agent Denotivir.[2] The ability to selectively and efficiently append new carbon frameworks to the isothiazole ring is paramount for exploring chemical space and optimizing biological activity.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forging these critical C-C bonds.[5][6] However, the success and efficiency of these reactions are heavily dependent on the nature of the halide on the isothiazole substrate. Understanding the relative reactivity of chloro-, bromo-, and iodo-isothiazoles is not merely an academic exercise; it is a crucial factor in strategic synthesis planning, impacting reaction conditions, catalyst selection, and overall yield.

The Theoretical Framework: Why the Halogen Matters

The reactivity of haloisothiazoles in palladium-catalyzed reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the Pd(0) catalyst into the C-X bond of the electrophile (the haloisothiazole).[7][8] This step is often the rate-determining step of the entire cycle.[9]

The bond dissociation energies (BDEs) for aryl halides follow a clear trend:

C-Cl > C-Br > C-I

A weaker C-X bond leads to a lower activation energy for the oxidative addition step, resulting in a faster reaction.[7] This principle establishes a predictable reactivity hierarchy for haloisothiazoles.

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + R¹-X (Haloisothiazole) pd2_complex R¹-Pd(II)L_n-X oxidative_add->pd2_complex Rate-Determining Step (C-X Bond Cleavage) transmetalation Transmetalation pd2_complex->transmetalation + R²-M (e.g., Boronic Acid) pd2_diorgano R¹-Pd(II)L_n-R² transmetalation->pd2_diorgano reductive_elim Reductive Elimination pd2_diorgano->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elim->product Workflow Figure 2: Workflow for Comparative Reactivity Analysis start Synthesize/Procure Haloisothiazole Substrates sub_cl Chloro-isothiazole start->sub_cl sub_br Bromo-isothiazole start->sub_br sub_i Iodo-isothiazole start->sub_i setup Parallel Reaction Setup (Identical Molar Equivalents, Catalyst, Base, Solvent, Temp.) sub_cl->setup sub_br->setup sub_i->setup monitor Reaction Monitoring (TLC, LC-MS, GC-MS) setup->monitor workup Standardized Quench & Workup Procedure monitor->workup At set time points or completion analysis Comparative Analysis (Yield, Purity, Rate) workup->analysis

References

A Comparative Guide to the Structural Validation of 4-Substituted Isothiazoles by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Isothiazole Scaffold: A Privileged Core in Modern Chemistry

The isothiazole ring is a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms. This scaffold is of significant interest in drug discovery and materials science due to its diverse biological activities and unique electronic properties. Accurate and unambiguous structural characterization of substituted isothiazoles is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule.

Understanding the 1H NMR Spectrum of the Isothiazole Ring

The unsubstituted isothiazole ring gives rise to a characteristic 1H NMR spectrum with three distinct signals corresponding to the protons at positions 3, 4, and 5. The chemical shifts (δ) of these protons are influenced by the electronegativity of the heteroatoms and the aromatic ring current.

Based on spectral data, the typical 1H NMR chemical shifts for unsubstituted isothiazole are as follows:

  • H-3: ~8.54 ppm

  • H-4: ~7.26 ppm

  • H-5: ~8.72 ppm[1]

The coupling constants between these protons are also highly informative:

  • J(H4, H5): 4.7 Hz (vicinal coupling)

  • J(H3, H4): 1.7 Hz (vicinal coupling)

  • J(H3, H5): < 0.4 Hz (long-range coupling)[1]

These values provide a baseline for understanding how substituents at the 4-position modulate the spectral parameters.

The Influence of 4-Substituents on 1H NMR Spectra

When a substituent is introduced at the 4-position of the isothiazole ring, the chemical shifts of the remaining ring protons, H-3 and H-5, are altered. The nature of this change—whether it is a shift to a higher frequency (downfield) or a lower frequency (upfield)—depends on the electronic properties of the substituent.[2][3][4] This is analogous to the substituent effects observed in substituted benzene rings.[5][6]

Electron-Donating Groups (EDGs) , such as amino (-NH2) or alkyl groups, increase the electron density on the isothiazole ring through resonance and/or inductive effects. This increased electron density leads to greater shielding of the ring protons, causing their signals to shift upfield (to lower ppm values).[2]

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or carboxyl (-COOH) groups, decrease the electron density of the ring. This deshielding effect causes the signals for H-3 and H-5 to shift downfield (to higher ppm values).[2]

The following diagram illustrates the general principle of substituent effects on the isothiazole ring.

Caption: Influence of 4-substituents on isothiazole proton chemical shifts.

Comparative Analysis of 4-Substituted Isothiazoles

To provide a clear comparison, the following table summarizes the expected 1H NMR chemical shifts for H-3 and H-5 in 4-substituted isothiazoles with representative electron-donating and electron-withdrawing groups. These predictions are based on established principles of substituent effects on aromatic systems.[2][4]

Substituent at C4Electronic EffectExpected Shift of H-3Expected Shift of H-5
-H (Unsubstituted)Neutral~8.54 ppm~8.72 ppm
-CH3 Electron-Donating (weak)Upfield shiftUpfield shift
-NH2 Electron-Donating (strong)Significant upfield shiftSignificant upfield shift
-Cl Electron-Withdrawing (inductive), Electron-Donating (resonance)Slight downfield shiftSlight downfield shift
-COOH Electron-WithdrawingDownfield shiftDownfield shift
-NO2 Electron-Withdrawing (strong)Significant downfield shiftSignificant downfield shift

Note: The magnitude of the shift will depend on the specific substituent and the solvent used for NMR analysis.

Experimental Protocol for 1H NMR Analysis

For reliable and reproducible results, the following experimental protocol is recommended for acquiring 1H NMR spectra of 4-substituted isothiazoles.

Materials and Equipment:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Synthesized 4-substituted isothiazole compound

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-substituted isothiazole.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (0 ppm reference).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the 1H nucleus.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

The following workflow diagram illustrates the key steps in the experimental process.

G A Sample Preparation (Dissolve in deuterated solvent with TMS) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Set parameters, run scans) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical shifts, Integration, Coupling) D->E F Structural Validation E->F

Caption: Experimental workflow for 1H NMR analysis of isothiazoles.

Conclusion

1H NMR spectroscopy is a powerful and definitive technique for the structural validation of 4-substituted isothiazoles. By carefully analyzing the chemical shifts and coupling constants of the H-3 and H-5 protons, researchers can confidently determine the identity and purity of their synthesized compounds. The predictable nature of substituent effects allows for a systematic comparison and interpretation of the resulting spectra, making 1H NMR an essential tool in the arsenal of synthetic and medicinal chemists.

References

A Comparative Guide to LC-MS Analysis for Monitoring 4-Iodoisothiazole Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the synthesis of novel therapeutics and functional materials is a journey of precision. Each reaction step, particularly in the formation of complex heterocyclic scaffolds like 4-iodoisothiazole, demands rigorous analytical oversight. The ability to accurately and rapidly monitor reaction progress—tracking the consumption of starting materials, the formation of the desired product, and the emergence of impurities—is paramount for optimization, yield maximization, and ensuring the final product's quality and safety.

This guide provides an in-depth comparison of analytical methodologies for monitoring the synthesis of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of LC-MS method development for this specific halogenated heterocycle, compare its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable, field-proven protocols. Our objective is to equip you with the expertise to select and implement the most effective analytical strategy for your synthetic workflow, grounded in the principles of scientific integrity and supported by authoritative guidelines.

The Analytical Challenge: Why this compound Demands a Tailored Approach

This compound and its derivatives are important building blocks in medicinal chemistry, often serving as precursors to compounds with diverse biological activities. The presence of the iodine atom, while synthetically useful, introduces specific analytical considerations:

  • Polarity and Solubility: The isothiazole ring imparts a degree of polarity, influencing its solubility in common reaction solvents and chromatographic mobile phases.

  • Thermal Lability: Halogenated organic compounds can be susceptible to degradation at elevated temperatures, a critical factor when considering techniques like GC-MS.

  • Reactivity: The carbon-iodine bond can be labile under certain conditions, potentially leading to in-source degradation or reaction with components of the analytical system.

  • Isotopic Signature: While not as pronounced as chlorine or bromine, the isotopic signature of iodine can be a useful, albeit subtle, confirmation tool in mass spectrometry.

Given these characteristics, an ideal analytical method for monitoring its synthesis should offer high selectivity to differentiate between structurally similar starting materials, intermediates, and byproducts; sufficient sensitivity to detect trace impurities; and a rapid turnaround time to enable real-time decision-making.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for reaction monitoring is a critical decision that balances the need for detailed information with practical considerations like speed, cost, and accessibility. Here, we compare LC-MS with its primary alternatives, GC-MS and NMR spectroscopy.

FeatureLC-MSGC-MSNMR Spectroscopy
Analyte Suitability Wide range of polar, non-volatile, and thermally labile compounds. Ideal for this compound.Volatile and thermally stable compounds. Derivatization may be needed for polar analytes.Provides detailed structural information for soluble compounds in deuterated solvents.
Sensitivity High (typically ng/mL to pg/mL).High for volatile compounds (typically pg/mL to fg/mL).Lower sensitivity, requiring higher concentrations (µg/mL to mg/mL).
Selectivity Excellent, with separation based on chromatography and mass-to-charge ratio.Excellent, with high-resolution chromatographic separation.Excellent for distinguishing isomers and providing detailed structural insights.
Speed Fast analysis times (typically 5-15 minutes per sample).Generally faster run times than LC, but sample preparation can be longer.Slower data acquisition, and sample preparation can be time-consuming.
Quantitative Accuracy Good to excellent with appropriate standards.Excellent with appropriate standards.Excellent for quantification without the need for identical standards (qNMR).
Structural Information Provides molecular weight and fragmentation data, aiding in identification.Provides characteristic fragmentation patterns for library matching.Provides detailed information on molecular structure and connectivity.
Ease of Use Requires expertise in method development and data interpretation.Requires expertise in method development and handling of volatile compounds.Requires specialized knowledge for spectral interpretation.
Cost High initial instrument cost and ongoing maintenance.Moderate to high instrument cost.Very high initial instrument cost and maintenance.

Causality Behind the Choices:

  • LC-MS is often the preferred method for molecules like this compound due to its ability to handle non-volatile and potentially thermally labile compounds without the need for derivatization.[1] Its high sensitivity is crucial for detecting low-level impurities that could impact downstream processes.

  • GC-MS may be a viable option if this compound and its related reactants are sufficiently volatile and thermally stable. [2][3] However, the risk of thermal degradation in the injector port must be carefully evaluated.

  • NMR spectroscopy provides unparalleled structural information , making it an excellent tool for definitive structure elucidation of the final product and any major impurities.[4][5] For routine reaction monitoring, its lower throughput and higher sample concentration requirements can be a drawback.[6][7]

In-Depth Focus: LC-MS Method Development for this compound

A robust and reliable LC-MS method is the cornerstone of effective reaction monitoring. The development of such a method should be systematic and adhere to established scientific principles and regulatory expectations.[8][9][10]

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for monitoring a this compound synthesis reaction using LC-MS.

LC-MS Workflow for Reaction Monitoring cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction (if necessary) Reaction_Mixture->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm syringe filter) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Analysis Queue LC_Column HPLC/UHPLC Separation (e.g., C18 column) Autosampler->LC_Column MS_Source Ionization (e.g., ESI) LC_Column->MS_Source Mass_Analyzer Mass Analysis (e.g., Quadrupole) MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Extract Ion Chromatograms (EICs) Data_Acquisition->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification & Reaction Profiling Integration->Quantification

Caption: Workflow for monitoring this compound reaction progress using LC-MS.

Step-by-Step Experimental Protocol for LC-MS Analysis

This protocol provides a starting point for developing a validated LC-MS method for monitoring the synthesis of this compound. Method optimization will be necessary based on the specific reaction conditions and matrix components.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to prevent further reaction.

  • Perform a further serial dilution as necessary to bring the analyte concentrations within the linear range of the instrument. A dilution factor of 1000x to 10,000x is common.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer the filtered sample to an autosampler vial for analysis.

2. LC-MS/MS Method Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[11]

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent. A C18 reversed-phase column is a good starting point for many organic molecules.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar to moderately polar compounds.[13]

  • MS Parameters:

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of starting materials, product, and known impurities.[12] Precursor and product ions for each analyte must be determined by infusion or initial full-scan experiments.

3. Method Validation:

A crucial aspect of ensuring the reliability of your analytical data is method validation. This process demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the analyte from starting materials, byproducts, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Logical Flow for Method Selection

The following diagram outlines the decision-making process for selecting the most appropriate analytical technique for monitoring your this compound synthesis.

Method Selection Logic node_rect node_rect start Start: Need to monitor reaction q1 Need detailed structural information for unknown impurity? start->q1 q2 Are analytes volatile and thermally stable? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 Need high throughput and sensitivity for trace analysis? q2->q3 No gcms Consider GC-MS q2->gcms Yes lcms Use LC-MS q3->lcms Yes end End: Method Selected q3->end No (Re-evaluate needs) nmr->end gcms->end lcms->end

Caption: Decision tree for selecting an analytical method for reaction monitoring.

Conclusion

The selection of an appropriate analytical technique is a critical step in the successful development and optimization of synthetic routes for novel compounds like this compound. While NMR and GC-MS have their specific applications, LC-MS often emerges as the most versatile and powerful tool for real-time reaction monitoring in a pharmaceutical research and development setting. Its ability to handle a wide range of analyte polarities and its high sensitivity make it particularly well-suited for tracking the formation of the desired product and the emergence of trace impurities.

By following a systematic approach to method development and validation, grounded in the principles outlined by regulatory bodies like the FDA, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a crucial guide that informs synthetic strategy, accelerates development timelines, and ultimately ensures the quality and safety of the final product. The protocols and comparative insights provided in this guide are intended to serve as a robust starting point for your analytical endeavors, empowering you to navigate the complexities of chemical synthesis with confidence and precision.

References

A Researcher's Guide to Confirming Regioselectivity of Substitution on the Isothiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the isothiazole ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals and agrochemicals. The precise functionalization of this five-membered heterocycle is paramount for modulating its biological activity. A critical aspect of this functionalization is the control and confirmation of regioselectivity in substitution reactions. This guide provides an in-depth comparison of the primary experimental and computational methodologies employed to unequivocally determine the position of substitution on the isothiazole ring, empowering researchers to proceed with confidence in their synthetic endeavors.

The Isothiazole Ring: A Tale of Two Reactive Sites

The isothiazole ring, with its adjacent sulfur and nitrogen heteroatoms, exhibits distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. Theoretical and experimental studies have established a general consensus on the preferred sites of substitution:

  • Electrophilic Attack: The C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles.

  • Nucleophilic Attack: The C5 position is the most electron-deficient and the primary target for nucleophilic substitution, particularly when a suitable leaving group is present.[1]

However, the presence of activating or deactivating substituents on the ring can influence this inherent reactivity, making empirical confirmation of the substitution pattern an indispensable step in any synthetic sequence.

Comparative Analysis of Confirmatory Techniques

A multi-faceted approach, combining spectroscopic and computational methods, provides the most robust and reliable confirmation of regioselectivity. This section compares the utility and application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry in this context.

Table 1: At-a-Glance Comparison of Techniques for Confirming Isothiazole Regioselectivity
Technique Principle Strengths Limitations Typical Application
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Non-destructive, provides detailed structural information in solution, relatively fast.Can be complex to interpret for highly substituted or complex molecules, may not be definitive in all cases without 2D experiments.Routine confirmation of substitution patterns, determination of isomeric ratios.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides unambiguous, definitive proof of molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to obtain; provides solid-state structure which may differ from solution conformation.Absolute and unequivocal structure determination when other methods are ambiguous.
Computational Chemistry Uses theoretical principles and computer modeling to predict molecular properties, including reactivity and spectroscopic data.Predictive power, can rationalize experimental observations, provides insights into reaction mechanisms.Accuracy is dependent on the level of theory and basis set used, requires validation with experimental data.Predicting the most likely site of substitution, complementing and rationalizing experimental results.

In-Depth Guide to Experimental Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse of the synthetic chemist for structural elucidation. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide a comprehensive picture of the substitution pattern on the isothiazole ring.

G cluster_0 NMR Analysis Workflow Start Synthesized Isothiazole Derivative 1D_NMR Acquire ¹H and ¹³C NMR Spectra Start->1D_NMR Analyze_1D Analyze Chemical Shifts and Coupling Patterns 1D_NMR->Analyze_1D Ambiguous Ambiguous Result? Analyze_1D->Ambiguous 2D_NMR Acquire 2D NMR Spectra (HMBC, NOESY) Ambiguous->2D_NMR Yes Confirm Confirm Regioselectivity Ambiguous->Confirm No Analyze_2D Analyze Through-Bond and Through-Space Correlations 2D_NMR->Analyze_2D Analyze_2D->Confirm

Caption: A stepwise workflow for confirming isothiazole regioselectivity using NMR.

The electronic environment of each proton and carbon in the isothiazole ring is unique, leading to characteristic chemical shifts. Substitution at C4 versus C5 will produce distinct changes in these shifts for the remaining ring protons and carbons.

Consider the hypothetical nitration of isothiazole. The resulting 4-nitroisothiazole and 5-nitroisothiazole would exhibit predictable differences in their NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Differences for Nitroisothiazole Isomers

Isomer Ring Proton Predicted ¹H Chemical Shift (ppm) Ring Carbon Predicted ¹³C Chemical Shift (ppm)
4-Nitroisothiazole H3, H5Significant downfield shift of H3 and H5C3, C5Significant downfield shift of C3 and C5
5-Nitroisothiazole H3, H4Significant downfield shift of H3 and H4C3, C4Significant downfield shift of C3 and C4

Note: Absolute chemical shifts can vary based on solvent and other substituents, but the relative shifts provide crucial information.

When one-dimensional spectra are insufficient for a definitive assignment, two-dimensional NMR techniques become invaluable.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For a substituent at C4, a key HMBC correlation would be observed between the protons on the substituent and both the C4 and C5 carbons of the isothiazole ring. Conversely, a substituent at C5 would show correlations to C5 and C4.

G cluster_0 HMBC Correlations for a 4-Substituted Isothiazole cluster_1 HMBC Correlations for a 5-Substituted Isothiazole node_C4 C4-Substituent (e.g., -CH₃) node_H_sub Protons on Substituent node_C4_ring C4 (Isothiazole) node_H_sub->node_C4_ring ²J or ³J correlation node_C5_ring C5 (Isothiazole) node_H_sub->node_C5_ring ³J correlation node_C5 C5-Substituent (e.g., -CH₃) node_H_sub2 Protons on Substituent node_C5_ring2 C5 (Isothiazole) node_H_sub2->node_C5_ring2 ²J or ³J correlation node_C4_ring2 C4 (Isothiazole) node_H_sub2->node_C4_ring2 ³J correlation

Caption: Key HMBC correlations for distinguishing 4- and 5-substituted isothiazoles.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. For a 4,5-disubstituted isothiazole, a NOESY experiment can reveal through-space correlations between the substituents at C4 and C5, confirming their adjacent positions.[2]

Experimental Protocol: Acquiring and Interpreting NMR Data for Regioselectivity
  • Sample Preparation: Dissolve 5-10 mg of the purified isothiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Note the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Note the chemical shifts of all carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire HMBC and/or NOESY spectra. Standard pulse programs available on modern NMR spectrometers can be used.

  • Data Analysis:

    • For ¹H and ¹³C spectra, compare the observed chemical shifts with those of the starting materials and known isothiazole derivatives.

    • In the HMBC spectrum, look for key correlations between the protons of the newly introduced substituent and the carbons of the isothiazole ring to establish the point of attachment.

    • In the NOESY spectrum, look for through-space correlations between protons on the substituent and the remaining protons on the isothiazole ring.

Single-Crystal X-ray Crystallography: The Definitive Answer

When all other methods fail to provide a conclusive answer, or when absolute proof of structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of electron density, from which the precise arrangement of atoms in the crystal lattice can be determined.

G cluster_0 X-ray Crystallography Workflow Start Purified Isothiazole Derivative Crystal Grow Single Crystals Start->Crystal Diffraction Collect X-ray Diffraction Data Crystal->Diffraction Solve Solve and Refine the Crystal Structure Diffraction->Solve Confirm Confirm Regioselectivity Solve->Confirm

Caption: A simplified workflow for confirming regioselectivity using X-ray crystallography.

The output of an X-ray crystallographic analysis is a detailed structural model that unequivocally shows the connectivity of all atoms in the molecule, leaving no doubt as to the position of substitution.

Experimental Protocol: Obtaining a Crystal Structure
  • Crystallization: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent system and allowed to slowly evaporate, or another technique such as vapor diffusion or cooling is employed to induce the formation of single crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting and rationalizing the regioselectivity of chemical reactions. These methods can provide valuable insights before a reaction is even attempted in the lab.

Predicting Regioselectivity with DFT

  • Electron Density and Molecular Electrostatic Potential (MESP) Maps: DFT calculations can be used to generate electron density maps and MESP surfaces.[3][4][5] These visualizations highlight the electron-rich and electron-deficient regions of the isothiazole ring. The most electron-rich region (typically colored red in an MESP map) indicates the most likely site for electrophilic attack (C4), while the most electron-deficient region (typically colored blue) suggests the site for nucleophilic attack (C5).[3]

G cluster_0 Computational Prediction Workflow Start Isothiazole Structure DFT Perform DFT Calculations Start->DFT Analyze Analyze Electron Density and MESP DFT->Analyze Predict Predict Most Reactive Site Analyze->Predict Compare Compare with Experimental Results Predict->Compare

Caption: A workflow for predicting regioselectivity using computational chemistry.

Protocol for Computational Prediction of Regioselectivity
  • Structure Input: Build the 3D structure of the isothiazole starting material using a molecular modeling software package.

  • DFT Calculation: Perform a geometry optimization and electronic structure calculation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Analysis of Output:

    • Visualize the calculated electron density distribution and the MESP map.

    • Identify the regions of highest and lowest electron density/electrostatic potential on the isothiazole ring.

    • Based on this analysis, predict the most probable site for electrophilic or nucleophilic attack.

  • Correlation with Experiment: Compare the computational predictions with the results obtained from experimental methods (NMR, X-ray) to validate the theoretical model and gain a deeper understanding of the factors controlling the regioselectivity.

Conclusion

Confirming the regioselectivity of substitution on the isothiazole ring is a critical step in the synthesis of novel compounds with potential applications in medicine and agriculture. While the general rules of reactivity provide a useful starting point, a combination of modern analytical and computational techniques is essential for unambiguous structure determination. NMR spectroscopy serves as the primary tool for routine analysis, with 2D techniques offering enhanced certainty. For definitive proof, single-crystal X-ray crystallography remains the ultimate arbiter. Complementing these experimental methods, computational chemistry provides powerful predictive and rationalization capabilities. By judiciously applying the methodologies outlined in this guide, researchers can confidently navigate the intricacies of isothiazole functionalization and accelerate their research and development efforts.

References

A Researcher's Guide to the Kinetic Landscape of 4-Iodoisothiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the isothiazole scaffold is a recurring motif of significant interest. Its presence in a multitude of biologically active compounds necessitates a deep understanding of its chemical behavior, particularly in the context of carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the derivatization of such heterocyclic systems. The choice of the halide on the isothiazole ring is a critical parameter that dictates reactivity and, consequently, the efficiency of a synthetic route.

This guide provides a comprehensive framework for conducting kinetic studies of 4-iodoisothiazole in these pivotal cross-coupling reactions. While direct, side-by-side kinetic data for this compound is not extensively reported in the literature, this document will equip you with the theoretical background, detailed experimental protocols, and data analysis templates to generate this crucial information. By comparing the reactivity of this compound with its bromo and chloro counterparts, you will be empowered to make informed decisions in your synthetic endeavors, leading to optimized reaction conditions, improved yields, and accelerated discovery timelines.

The Theoretical Bedrock of Reactivity: Why the Halogen Matters

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1] This hierarchy is primarily reflected in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] The weaker C-I bond in this compound allows for faster oxidative addition of the palladium(0) catalyst compared to the stronger C-Br and C-Cl bonds of other 4-haloisothiazoles. This translates to a lower activation energy for the reaction and, consequently, a faster reaction rate.

To visualize this, consider the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction:

Cross-Coupling Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Designing and Executing Kinetic Studies: A Practical Workflow

A systematic kinetic analysis is essential for quantitatively comparing the reactivity of this compound with other halo-isothiazoles. The following workflow provides a robust framework for designing and executing these experiments.

Kinetic_Study_Workflow A Reaction Setup (Substrate, Catalyst, Reagents) B Initiate Reaction & Start Timer A->B C Time-course Sampling (Quench Aliquots) B->C D Quantitative Analysis (GC, HPLC, or NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Analysis (Initial Rates, Rate Constants) E->F

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Detailed Experimental Protocols

The following are representative, adaptable protocols for conducting kinetic studies on the cross-coupling of 4-haloisothiazoles. It is crucial to maintain consistent reaction conditions (temperature, concentrations, catalyst loading) when comparing different haloisothiazoles to ensure a valid comparison.

1. Suzuki-Miyaura Coupling Kinetic Study

  • Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with a boronic acid.

  • Materials:

    • This compound (and other 4-haloisothiazoles for comparison)

    • Phenylboronic acid (or other desired boronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)

    • Internal standard (e.g., dodecane, biphenyl) for chromatographic analysis

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-haloisothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and a precise amount of the internal standard.

    • Add the palladium catalyst (e.g., 2 mol%).

    • Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1).

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water).

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

2. Heck Reaction Kinetic Study

  • Objective: To determine the reaction rate of the Heck coupling of this compound with an alkene.

  • Materials:

    • This compound (and other 4-haloisothiazoles)

    • Alkene (e.g., styrene, n-butyl acrylate)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (e.g., PPh₃, P(o-tolyl)₃)

    • Base (e.g., Et₃N, K₂CO₃)

    • Anhydrous, degassed solvent (e.g., DMF, NMP)

    • Internal standard

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the 4-haloisothiazole (1.0 mmol), palladium catalyst (e.g., 1 mol%), ligand (e.g., 2 mol%), base (1.5 mmol), and the internal standard.

    • Add the degassed solvent (e.g., 10 mL of DMF).

    • Initiate the reaction by adding the alkene (1.2 mmol) and start the timer.

    • Maintain the reaction at a constant temperature (e.g., 100 °C) with stirring.

    • Follow the sampling and quenching procedure as described for the Suzuki-Miyaura coupling.

    • Analyze the samples by GC or HPLC.

3. Sonogashira Coupling Kinetic Study

  • Objective: To determine the reaction rate of the Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (and other 4-haloisothiazoles)

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) co-catalyst (e.g., CuI)

    • Base (e.g., Et₃N, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

    • Internal standard

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the 4-haloisothiazole (1.0 mmol), palladium catalyst (e.g., 1 mol%), CuI (e.g., 2 mol%), and the internal standard.

    • Add the degassed solvent (e.g., 10 mL of THF) and the base (e.g., 3.0 mmol).

    • Initiate the reaction by adding the terminal alkyne (1.2 mmol) and start the timer.

    • Maintain the reaction at a constant temperature (e.g., 50 °C) with stirring.

    • Follow the sampling and quenching procedure as described previously.

    • Analyze the samples by GC or HPLC.

Data Analysis and Comparative Presentation

The data obtained from the chromatographic analysis should be used to plot the concentration of the starting material (4-haloisothiazole) versus time. The initial reaction rate can be determined from the slope of this curve at the initial time points. For a more rigorous analysis, the data can be fitted to appropriate rate laws to determine the reaction order and the rate constant (k).

The following table provides a template for presenting your comparative kinetic data:

Reaction Substrate Catalyst System Temp (°C) Initial Rate (M/s) Relative Rate (vs. This compound)
Suzuki-MiyauraThis compoundPd(PPh₃)₄ / K₂CO₃80Experimental Data1.0
4-BromoisothiazolePd(PPh₃)₄ / K₂CO₃80Experimental DataCalculated Value
4-ChloroisothiazolePd(PPh₃)₄ / K₂CO₃80Experimental DataCalculated Value
HeckThis compoundPd(OAc)₂ / PPh₃ / Et₃N100Experimental Data1.0
4-BromoisothiazolePd(OAc)₂ / PPh₃ / Et₃N100Experimental DataCalculated Value
4-ChloroisothiazolePd(OAc)₂ / PPh₃ / Et₃N100Experimental DataCalculated Value
SonogashiraThis compoundPd(PPh₃)₂Cl₂ / CuI / Et₃N50Experimental Data1.0
4-BromoisothiazolePd(PPh₃)₂Cl₂ / CuI / Et₃N50Experimental DataCalculated Value
4-ChloroisothiazolePd(PPh₃)₂Cl₂ / CuI / Et₃N50Experimental DataCalculated Value

Discussion of Expected Outcomes and Implications

Based on the principles of C-X bond reactivity, it is anticipated that the initial reaction rates and rate constants for the cross-coupling of this compound will be significantly higher than those for 4-bromoisothiazole and 4-chloroisothiazole under identical conditions. This heightened reactivity of the iodo-substituted compound may allow for:

  • Milder Reaction Conditions: The use of lower temperatures, which can improve the functional group tolerance and reduce the formation of byproducts.

  • Lower Catalyst Loadings: The faster oxidative addition may permit a reduction in the amount of expensive palladium catalyst required, making the process more cost-effective and sustainable.

  • Shorter Reaction Times: This can lead to increased throughput and efficiency, which is particularly valuable in a drug development setting.

However, it is also important to consider potential downsides. The high reactivity of this compound could lead to undesired side reactions if not properly controlled. Therefore, a thorough kinetic analysis is not merely an academic exercise but a practical necessity for process optimization and scale-up.

Conclusion

A comprehensive understanding of the kinetic behavior of this compound in cross-coupling reactions is paramount for its effective utilization in the synthesis of novel isothiazole-containing drug candidates. While the literature may lack specific comparative data, the principles of organometallic chemistry provide a strong predictive framework. By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can systematically generate this vital information. This will enable the rational selection of substrates and the optimization of reaction conditions, ultimately accelerating the discovery and development of new therapeutics.

References

The Strategic Advantage of 4-Iodoisothiazole in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isothiazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The strategic introduction of functional groups onto this heterocyclic core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of 4-iodoisothiazole as a superior building block for synthesizing these vital compounds, evaluating its efficacy against alternative halogenated precursors and de novo synthetic strategies.

The Unparalleled Reactivity of the Carbon-Iodine Bond

The choice of a halogenated precursor is a critical decision point in a synthetic campaign, directly impacting reaction efficiency, yield, and the accessibility of diverse chemical space. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-heteroatom bond formation—the reactivity of the aryl halide is governed by the bond dissociation energy of the carbon-halogen (C-X) bond.[4] The established reactivity trend is I > Br > Cl, a direct consequence of the C-I bond being the weakest and therefore the most susceptible to the rate-determining oxidative addition step in the catalytic cycle.[4]

This principle holds true for the isothiazole scaffold. This compound is significantly more reactive than its 4-bromo and 4-chloro counterparts, enabling chemists to achieve higher yields under milder reaction conditions, such as lower temperatures and shorter reaction times. This enhanced reactivity is not merely a matter of convenience; it is a crucial factor for preserving sensitive functional groups elsewhere in the molecule, a common requirement in the synthesis of complex, biologically active compounds.

Below is a predictive comparison of this compound and 4-bromoisothiazole in key cross-coupling reactions, based on established chemical principles and data from analogous heterocyclic systems.

Predictive Reactivity Comparison: this compound vs. 4-Bromoisothiazole
Reaction TypeThis compound4-BromoisothiazoleRationale
Suzuki-Miyaura Coupling Higher yields, milder conditions (e.g., lower temp, shorter time).[4]Lower yields, requires more forcing conditions (e.g., higher temp, longer time).[4]Lower C-I bond dissociation energy facilitates oxidative addition.
Stille Coupling Higher yields, faster reaction rates.[5]Lower yields, slower reaction rates.[5]C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.
Buchwald-Hartwig Amination Generally higher yields and applicable to a broader range of amines under milder conditions.[6]Often requires more specialized, electron-rich phosphine ligands and higher temperatures.[6]The facile oxidative addition allows for a more efficient catalytic cycle.
Sonogashira Coupling Efficient coupling with terminal alkynes under standard conditions.Less reactive, may require higher catalyst loading or more active catalysts.The reactivity trend I > Br is well-established for this transformation.
Heck Coupling More reliable and higher-yielding reactions with alkenes.[7]Less reactive, often leading to lower yields and side reactions.[7]The initial oxidative addition step is more favorable for the iodo-substrate.

Application in the Synthesis of Bioactive Molecules

The superior reactivity of this compound makes it an invaluable tool for accessing a diverse array of biologically active molecules. The ability to efficiently forge new carbon-carbon and carbon-nitrogen bonds at the 4-position allows for the systematic exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Antifungal Isothiazole-Thiazole Derivatives

A notable example lies in the development of novel fungicides. Isothiazole-thiazole derivatives have been synthesized and shown to exhibit potent antifungal activity, in some cases targeting the oxysterol-binding protein (ORP1), a validated fungal target.[8][9] The synthesis of these compounds often relies on a convergent strategy where a functionalized isothiazole core is coupled with a thiazole fragment.

The use of a this compound precursor in a Suzuki-Miyaura coupling reaction would be the method of choice to introduce an aryl or heteroaryl group at the 4-position, a key structural modification in the development of these antifungal agents. The mild conditions afforded by the iodo-precursor are particularly advantageous when dealing with the often complex and multifunctional thiazole coupling partner. For instance, a derivative, compound 6u in a 2018 study, demonstrated exceptional fungicidal activity with EC50 values of 0.046 mg L-1 against Pseudoperonospora cubensis and 0.20 mg L-1 against Phytophthora infestans in vivo.[8]

Case Study: Synthesis of Antiviral and Anticancer Agents

The isothiazole nucleus is also a key component of compounds with antiviral and anticancer activities.[1][10] For example, certain isothiazole derivatives have shown inhibitory activity against HIV-1 and HIV-2.[1][11] The synthesis of these complex molecules often involves late-stage functionalization, where the superior reactivity of a this compound intermediate would be critical to ensure high yields without degrading the existing molecular framework. Similarly, various thiazole and isothiazole derivatives have been investigated as potent anticancer agents, with some showing activity against cell lines like HepG-2, A549, and MCF-7.[12][13][14] The efficient diversification of the isothiazole scaffold through cross-coupling reactions with this compound is a powerful strategy for generating libraries of compounds for anticancer screening.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key cross-coupling reactions using this compound as the substrate. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Charge reaction vessel with this compound, Coupling Partner, Base, and Catalyst B Add anhydrous, degassed solvent A->B C Heat reaction mixture under inert atmosphere B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool to RT and perform aqueous workup D->E F Dry organic layer and concentrate in vacuo E->F G Purify crude product by flash column chromatography F->G H Characterize final product (NMR, MS) G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-isothiazole derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Under a counterflow of argon, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Causality: The aqueous base is crucial for the transmetalation step, while dioxane solubilizes the organic reagents. Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100°C under an argon atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isothiazole.

Protocol 2: Sonogashira Coupling

Objective: To synthesize a 4-alkynyl-isothiazole derivative.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.

    • Causality: Triethylamine acts as both the base and a solvent. The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation to palladium.[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to 50°C if necessary. Monitor by TLC for the disappearance of the this compound.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Isolation and Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Strategic Decision: Building Block vs. De Novo Synthesis

While the functionalization of a pre-formed this compound ring is a powerful strategy, it is also important to consider de novo synthesis, where the isothiazole ring is constructed from acyclic precursors.

G Start Need to synthesize a 4-substituted isothiazole Decision1 Is the desired 4-substituent easily installed via cross-coupling? Start->Decision1 Path1 Use this compound Building Block Approach Decision1->Path1 Yes Path2 Consider De Novo Synthesis Decision1->Path2 No Adv1 Advantages: - High regioselectivity - Broad scope for 4-substituent - Milder reaction conditions - Ideal for library synthesis Path1->Adv1 Adv2 Advantages: - Access to diverse substitution patterns - May be more atom-economical - Useful if precursors are readily available Path2->Adv2

References

Spectroscopic Confirmation of C-C Bond Formation with 4-Iodoisothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a vital scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The ability to forge new carbon-carbon (C-C) bonds at specific positions on this heterocyclic system is paramount for the synthesis of novel drug candidates and molecular probes. Among the various substituted isothiazoles, 4-iodoisothiazole stands out as a versatile building block, primarily due to the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth comparison of common C-C bond-forming reactions with this compound, supported by experimental data and detailed protocols for spectroscopic confirmation.

The Power of Palladium: Cross-Coupling Reactions at the C4 Position

The carbon-iodine bond at the C4 position of the isothiazole ring is particularly amenable to oxidative addition with a Pd(0) catalyst, initiating a catalytic cycle that results in the formation of a new C-C bond.[5] This reactivity has made palladium-catalyzed cross-coupling reactions the methods of choice for the functionalization of this compound. We will explore three of the most powerful and widely used of these reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Isothiazole Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 4-aryl-isothiazoles.[6] The reaction couples this compound with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The newly coupled 4-aryl-isothiazole product is expelled from the palladium complex, regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Isothiazolyl-Pd(II)-I Isothiazolyl-Pd(II)-I Oxidative Addition->Isothiazolyl-Pd(II)-I Transmetalation Transmetalation Isothiazolyl-Pd(II)-I->Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation Isothiazolyl-Pd(II)-Ar Isothiazolyl-Pd(II)-Ar Transmetalation->Isothiazolyl-Pd(II)-Ar Reductive Elimination Reductive Elimination Isothiazolyl-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0)L2 4-Aryl-isothiazole 4-Aryl-isothiazole Reductive Elimination->4-Aryl-isothiazole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general procedure for the Suzuki-Miyaura coupling of a generic 4-iodo-3-methoxyisothiazole is as follows:[6]

  • Reaction Setup: In a reaction vessel, combine 4-iodo-3-methoxyisothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, commonly a 4:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the reaction mixture with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer and concentrate it.

  • Purification: Purify the crude product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, enabling the introduction of an alkyne moiety at the C4 position of the isothiazole ring.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

A representative protocol for the Sonogashira coupling is as follows:[9]

  • Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a base, typically an amine such as triethylamine.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: Similar to the Suzuki-Miyaura protocol, the reaction is worked up by extraction and purified by column chromatography.

Heck Coupling: The Gateway to Alkenyl-Isothiazoles

The Heck reaction facilitates the coupling of this compound with an alkene to introduce a vinyl group at the C4 position, forming a C(sp²)-C(sp²) bond.[5][10]

A general procedure for the Heck reaction with 4-iodo-3-methoxyisothiazole is outlined below:[5]

  • Reaction Setup: In a sealed tube or Schlenk flask, combine 4-iodo-3-methoxyisothiazole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand if necessary.

  • Reagent Addition: After evacuating and backfilling with an inert gas, add a degassed solvent, a base (e.g., triethylamine), and the alkene (1.5 eq).

  • Reaction: Heat the reaction to 80-120°C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the mixture, filter any solids, and perform an aqueous workup followed by extraction and purification.

Comparative Analysis of Cross-Coupling Methods

Reaction Coupling Partner Bond Formed Typical Catalyst System Advantages Limitations
Suzuki-Miyaura Boronic acids/estersC(sp²)-C(sp²)Pd(PPh₃)₄ / BaseHigh functional group tolerance, commercially available reagents.Boronic acids can be unstable.
Sonogashira Terminal alkynesC(sp²)-C(sp)Pd(PPh₃)₂Cl₂ / CuI / BaseMild reaction conditions, direct introduction of alkynes.Requires exclusion of oxygen to prevent alkyne homocoupling.[8]
Heck AlkenesC(sp²)-C(sp²)Pd(OAc)₂ / Ligand / BaseGood for vinyl group introduction.Can have issues with regioselectivity with certain alkenes.[11]

Spectroscopic Confirmation: The Unambiguous Proof of C-C Bond Formation

Unequivocal confirmation of C-C bond formation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The disappearance of the signal corresponding to the proton at the C4 position of the isothiazole ring and the appearance of new signals corresponding to the coupled aryl, alkynyl, or vinyl group are key indicators. The coupling patterns and chemical shifts of the newly introduced protons provide definitive structural information.[12][13]

  • ¹³C NMR: A significant shift in the resonance of the C4 carbon is expected upon C-C bond formation. The appearance of new signals in the aromatic, alkynyl, or alkenyl region of the spectrum further confirms the successful coupling.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, confirming the addition of the new carbon-based fragment. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition and further validating the product's identity.[15][16]

Infrared (IR) Spectroscopy

While less definitive than NMR and MS for confirming the core C-C bond formation, IR spectroscopy can provide evidence for the presence of the newly introduced functional groups. For instance, a characteristic C≡C stretch would be observed in the IR spectrum of a Sonogashira product.[14]

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Confirmation This compound This compound Cross-Coupling Suzuki / Sonogashira / Heck This compound->Cross-Coupling Coupling Partner Arylboronic Acid Terminal Alkyne Alkene Coupling Partner->Cross-Coupling Crude Product Crude Product Cross-Coupling->Crude Product Purification Column Chromatography Crude Product->Purification Pure Product Pure Product Purification->Pure Product Spectroscopic Analysis NMR (1H, 13C) Mass Spectrometry (HRMS) IR Spectroscopy Pure Product->Spectroscopic Analysis Structure Confirmed Structure Confirmed Spectroscopic Analysis->Structure Confirmed

Caption: General workflow for cross-coupling and spectroscopic confirmation.

Conclusion

The functionalization of this compound through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic and medicinal chemistry. The Suzuki-Miyaura, Sonogashira, and Heck reactions each offer a powerful and distinct method for C-C bond formation, enabling the synthesis of a diverse array of isothiazole derivatives. The judicious application of spectroscopic techniques, particularly NMR and mass spectrometry, is essential for the unambiguous confirmation of these transformations, ensuring the structural integrity of novel compounds destined for biological evaluation.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Iodoisothiazole in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Strategic Role of 4-Iodoisothiazole

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its derivatives are integral to a range of pharmaceuticals, including the antiviral drug Denotivir (Vratizolin) and various agents with anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The strategic challenge for process chemists and drug development professionals lies in the efficient and economical incorporation of this moiety into complex molecular architectures. This is where functionalized building blocks like this compound become critical.

This guide provides an in-depth assessment of the cost-effectiveness of this compound as a key intermediate in multi-step synthesis. We will move beyond a simple comparison of catalog prices to conduct a holistic analysis that encompasses reagent reactivity, process efficiency, and overall economic impact. Through a comparison with common alternatives and supported by experimental protocols, this document will explain the causality behind choosing an iodo-substituted heterocycle for complex synthetic routes, particularly in metal-catalyzed cross-coupling reactions.

Comparative Analysis: this compound vs. Alternative Halogenated Isothiazoles

The choice of a halogenated precursor for cross-coupling reactions is a critical decision point that significantly influences process parameters. The primary alternatives to this compound are 4-bromoisothiazole and, to a lesser extent, 4-chloroisothiazole. The cost-effectiveness of each is a function of initial reagent cost, reactivity, and the downstream implications for purification and yield.

The Reactivity-Cost Trade-Off

In the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the reactivity of the C-X bond (where X is a halogen) is paramount. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. This fundamental chemical principle dictates that the C-I bond is the most susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many catalytic cycles.[5]

This enhanced reactivity of this compound translates into several key process advantages:

  • Lower Catalyst Loading: Reactions can often be run with significantly less of the expensive palladium catalyst compared to those involving bromo or chloro analogs.

  • Milder Reaction Conditions: The higher reactivity allows for lower reaction temperatures and shorter reaction times, reducing energy consumption and the potential for thermal degradation of sensitive functional groups elsewhere in the molecule.

  • Higher and More Consistent Yields: Faster, more efficient reactions typically lead to higher product yields and fewer side reactions, such as the formation of biaryl homocoupling products.[6]

While the upfront cost per gram of this compound may be higher than its bromo- or chloro-counterparts, these process efficiencies often lead to a lower overall cost per gram of the final product, especially at scale.

Data-Driven Performance Comparison

The following table summarizes the key performance and economic considerations when choosing between halogenated isothiazoles for a typical palladium-catalyzed cross-coupling reaction.

FeatureThis compound4-Bromoisothiazole4-ChloroisothiazoleJustification & Causality
Relative Reactivity HighestModerateLowestThe C-I bond is the weakest carbon-halogen bond, facilitating the crucial oxidative addition step in the catalytic cycle.
Typical Catalyst Loading Low (e.g., 0.5-2 mol%)Moderate (e.g., 2-5 mol%)High (e.g., >5 mol%, often requires specialized ligands)Higher reactivity requires less catalyst to achieve a given reaction rate.
Reaction Temperature Mild (RT to ~80 °C)Moderate to High (~80-120 °C)High (>100 °C)The lower activation energy for C-I bond cleavage allows for reactions to proceed efficiently at lower temperatures.
Reaction Time ShortModerateLongFaster kinetics lead to reduced batch times, increasing throughput.
Typical Yields High to ExcellentGood to HighVariable, often lowerFewer side reactions and more complete conversion lead to higher isolated yields.
Functional Group Tolerance ExcellentGoodModerateMilder conditions preserve sensitive functional groups that might be degraded at higher temperatures.
Initial Reagent Cost HighestModerateLowestSynthesis of iodoarenes is often more complex or uses more expensive iodinating agents.
Overall Process Cost Often Lowest ModerateOften HighestSavings from reduced catalyst, energy, and time, coupled with higher yields, frequently outweigh the initial reagent cost.

Experimental Protocol: Sonogashira Coupling of this compound

To provide a practical context, we present a detailed protocol for a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds. This reaction is emblematic of the advantages offered by this compound.

Workflow Overview

The diagram below illustrates the general workflow for the synthesis of a 4-alkynylisothiazole derivative using this compound as the starting material.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound G Inert Atmosphere (N₂ or Ar) Stir at Room Temperature A->G B Terminal Alkyne B->G C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., THF) F->G H Solvent Removal G->H I Aqueous Workup H->I J Column Chromatography I->J K 4-Alkynylisothiazole (Final Product) J->K

Caption: General workflow for Sonogashira coupling.

Detailed Step-by-Step Methodology

Reaction: Synthesis of 4-(Phenylethynyl)isothiazole

Rationale: This protocol is self-validating. The use of a dual palladium/copper catalyst system is a standard, well-established method for Sonogashira couplings, ensuring high efficiency.[5] The base, triethylamine, serves both to neutralize the HI generated during the reaction and to act as a solvent. The reaction is run at room temperature, highlighting the high reactivity of the C-I bond which avoids the need for heating, thus saving energy and preventing potential side reactions.

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-iodoisothiazole (an example of a substituted isothiazole, 1.0 mmol, 1.0 eq).[6] Note: While this example uses a bromo-substituted iodoisothiazole, the reactivity is dictated by the iodo-group.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%) and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Atmosphere Purge: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent and Reagent Addition: Using syringes, add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(phenylethynyl)isothiazole derivative.

Mechanistic Insights: The Advantage of Iodine in Catalysis

The efficiency of the Sonogashira coupling hinges on its catalytic cycle. The diagram below illustrates why the weaker C-I bond of this compound is so advantageous.

Catalytic_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition (Rate-Limiting Step) pd0->complex1 this compound pd2_intermediate Isothiazole-Pd(II)(I)L₂ complex1->pd2_intermediate complex2 Transmetalation pd2_intermediate->complex2 pd2_alkyne Isothiazole-Pd(II)(Alkyne)L₂ complex2->pd2_alkyne alkyne_cu Cu-Alkyne alkyne_cu->complex2 complex3 Reductive Elimination pd2_alkyne->complex3 product Product (4-Alkynylisothiazole) complex3->product product->pd0 Catalyst Regeneration reagents This compound + Terminal Alkyne note C-I bond is weaker than C-Br or C-Cl, making the Oxidative Addition step faster and more efficient.

Caption: Simplified Sonogashira catalytic cycle.

The Oxidative Addition step is where the C-X bond is broken and the palladium inserts itself. Because the C-I bond is significantly weaker than C-Br or C-Cl, this kinetically demanding step proceeds much more readily with this compound, driving the entire cycle forward with greater efficiency.

Conclusion and Outlook

While a superficial glance at supplier pricing might suggest that 4-bromoisothiazole or 4-chloroisothiazole are more economical starting materials, a comprehensive process analysis reveals a different story. The superior reactivity of this compound in essential C-C bond-forming reactions translates directly into significant cost savings through reduced catalyst loads, milder conditions, shorter reaction times, and higher yields. For researchers, scientists, and drug development professionals, optimizing a multi-step synthesis is not merely about the cost of individual reagents but about the overall efficiency and robustness of the entire process. In this context, this compound frequently emerges as the most cost-effective and strategically sound choice for introducing the valuable isothiazole scaffold into complex, high-value molecules.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Iodoisothiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized reagents like 4-iodoisothiazole demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step procedural information grounded in established safety protocols to ensure that this compound is managed safely and compliantly from the moment it is deemed waste to its final disposition.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from authoritative chemical databases and structurally similar compounds provide a clear mandate for treating it as hazardous waste.[1][2]

This compound is a halogenated heterocyclic compound.[3] The presence of iodine classifies it as a halogenated organic waste , a category with specific and stringent disposal requirements.[4][5] Halogenated wastes cannot be disposed of via sanitary sewers or mixed with non-halogenated organic solvents.[6][7] The rationale is twofold: many halogenated compounds are toxic and environmentally persistent, and their improper disposal (e.g., via standard incineration) can lead to the formation of acid gases or other hazardous byproducts.[5][8]

The hazard profile for this compound, as classified under the Globally Harmonized System (GHS), indicates significant health risks.[3] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.[9][10]

Table 1: Hazard Profile of this compound and a Related Isothiazolinone

Hazard Classification This compound[3] 2-Octyl-4-isothiazolin-3-one (for comparison)
GHS Pictograms Warning Danger, Health Hazard, Environmental Hazard
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. H301 + H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H330: Fatal if inhaled.H410: Very toxic to aquatic life with long lasting effects.

| Primary Hazards | Corrosive, Irritant | Toxic, Corrosive, Sensitizer, Environmental Toxin |

Disclaimer: The data for 2-Octyl-4-isothiazolin-3-one is provided for context on the potential hazards within the broader isothiazole class and to underscore the necessity of cautious handling.

Core Disposal Principles: The Three Pillars of Safety

Before proceeding to the step-by-step protocol, it is crucial to internalize three fundamental principles that govern the disposal of this compound:

  • Mandatory Segregation : Never mix halogenated waste with non-halogenated waste.[7][11] Doing so contaminates the entire volume, forcing it all to be treated as the more hazardous (and expensive to dispose of) halogenated waste.[6] Keep this compound waste separate from aqueous, solid, and other chemical waste streams.[5]

  • Appropriate Containerization : All waste must be collected in a compatible, leak-proof container that can be securely sealed.[7][10] The container must be clearly and accurately labeled from the moment the first drop of waste is added.[6]

  • No Drain Disposal : Under no circumstances should this compound or its solutions be poured down the sink.[4][6] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[7]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation at the lab bench to its temporary storage awaiting pickup by certified waste management professionals.

Step 1: Designate a Waste Collection Container

  • Select the Right Container : Choose a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[8] Ensure it is free of any residue from previous contents.

  • Affix a Hazardous Waste Label : Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[11]

  • Complete the Label : Fill in the label with the full chemical name, "Waste this compound".[6] If it is in a solution, list all components and their approximate percentages. Do not use abbreviations. Keep a running log of the contents.[5]

Step 2: Waste Collection

  • Work in a Ventilated Area : Always handle the waste transfer inside a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Use Dedicated Funnels : Use a clean, designated funnel for transferring liquid waste into the container.

  • Solid Waste : For solids contaminated with this compound (e.g., contaminated filter paper, weigh boats, gloves), collect them in a separate, clearly labeled solid hazardous waste container. Do not place solids in a liquid waste container.

  • Keep the Container Closed : The waste container must be securely capped at all times, except when actively adding waste.[6][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be clearly marked.

  • Secondary Containment : Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Segregate Incompatibles : Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8]

Step 4: Arranging for Final Disposal

  • Monitor Accumulation : Do not exceed the volume limits for your SAA as defined by your institution and the EPA (typically 55 gallons for hazardous waste).

  • Request Pickup : Once the container is full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS department or designated waste management provider.

  • Cradle-to-Grave Responsibility : Remember that under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for the hazardous waste from its creation to its ultimate disposal ("cradle to grave").[12] Relying on certified professionals for transport and disposal is a critical part of this responsibility.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Vapors : Ensure the fume hood is operational to help ventilate the area.[6]

  • Absorb the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material : Carefully scoop the absorbed material and any contaminated debris into a designated bag or container.

  • Decontaminate and Dispose : Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it as hazardous waste.[11]

  • Report the Incident : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generated (this compound) container_prep Select & Label 'Halogenated Waste' Container start->container_prep Step 1 collection Collect Waste in Chemical Fume Hood container_prep->collection Step 2 close_container Securely Cap Container When Not in Use collection->close_container spill Spill Occurs! collection->spill Potential Incident move_to_saa Move to Satellite Accumulation Area (SAA) close_container->move_to_saa Step 3 secondary_containment Place in Secondary Containment move_to_saa->secondary_containment segregate Store Away From Incompatibles secondary_containment->segregate request_pickup Request Pickup from EHS / Licensed Vendor segregate->request_pickup Step 4 end Document & Transfer to Waste Professional request_pickup->end spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_waste Collect & Label Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->request_pickup Dispose with other waste

References

A Senior Application Scientist's Guide to Handling 4-Iodoisothiazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 4-Iodoisothiazole is publicly available. This guide has been synthesized from safety data on the structurally similar compound 4-iodo-1,3-thiazole, related isothiazole derivatives, and established best practices for handling hazardous research chemicals.[1] All personnel must handle this compound with caution in a controlled laboratory setting, utilizing the personal protective equipment (PPE) and procedures outlined below until a complete safety assessment is available.

Welcome to your essential guide for the safe handling of this compound. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This document provides a direct, procedural framework for managing this compound in the lab, grounded in the core principles of chemical safety and risk mitigation. We will move beyond simply listing steps to explain the causality behind these protocols, ensuring a deep, actionable understanding of the risks and their controls.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on GHS classification data for the closely related 4-iodo-1,3-thiazole, this compound should be treated as a hazardous substance with the potential to cause significant harm upon exposure.[2]

Anticipated GHS Hazard Classifications:

  • H315: Causes skin irritation. [2][3]

  • H318: Causes serious eye damage. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The isothiazole chemical family also includes compounds known for acute toxicity and for being potent skin sensitizers, capable of causing severe allergic reactions upon repeated contact.[1][4] Therefore, the foundational principle of our work is to minimize all routes of exposure —dermal, ocular, and inhalation.

The Core Principle: A Hierarchy of Controls

Before we even consider PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures. PPE, while essential, is the last line of defense against exposure.[5]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Handling_Workflow cluster_workflow Workflow for Handling this compound Prep 1. Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE Don_PPE 2. Don PPE - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves Prep->Don_PPE Weigh 3. Weighing (in Fume Hood) - Use anti-static weigh boat - Tare balance - Transfer solid carefully - Record mass Don_PPE->Weigh Dissolve 4. Solubilization (in Fume Hood) - Add solid to vessel - Slowly add solvent - Cap and mix gently Weigh->Dissolve Cleanup 5. Decontamination & Cleanup - Wipe down surfaces - Dispose of outer gloves - Segregate waste Dissolve->Cleanup Doff_PPE 6. Doff PPE - Remove Apron (if used) - Remove Face Shield/Goggles - Remove Lab Coat - Remove inner gloves Cleanup->Doff_PPE Wash 7. Final Step - Wash hands thoroughly Doff_PPE->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.